BSJ-03-204
Description
Properties
IUPAC Name |
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N10O8/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMOCOWXLQOXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of BSJ-03-204: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-03-204 is a novel heterobifunctional small molecule that represents a significant advancement in targeted protein degradation. As a Proteolysis-Targeting Chimera (PROTAC), this compound is engineered to selectively eliminate key cellular proteins implicated in cancer progression. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Selective Degradation of CDK4 and CDK6
This compound functions as a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5][6] It is a hybrid molecule constructed from a ligand that binds to CDK4/6, which is derived from the known inhibitor Palbociclib, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][7] This dual-binding capability allows this compound to act as a molecular bridge, bringing CDK4/6 into close proximity with the E3 ligase complex.[1][7]
This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to CDK4 and CDK6, marking them for degradation by the proteasome.[1][7] A key feature of this compound's design is its selectivity; it does not induce the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1/3), which are known off-targets of some imide-based degraders.[1][2][5][7] This specificity is achieved through a modification in the Cereblon-binding moiety, where an oxylamide replaces the thalidomide (B1683933) aryl amine nitrogen.[1][7]
The degradation of CDK4 and CDK6 leads to a G1 phase cell cycle arrest and has potent anti-proliferative effects in cancer cell lines, particularly in mantle cell lymphoma (MCL).[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data characterizing the in vitro activity of this compound.
| Parameter | Target | Value | Reference |
| IC50 | CDK4/D1 | 26.9 nM | [1][3][4][5] |
| IC50 | CDK6/D1 | 10.4 nM | [1][3][4][5] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the signaling pathway affected by this compound and its mechanism of action.
Caption: Mechanism of action of this compound leading to CDK4/6 degradation.
Experimental Protocols
Immunoblotting for CDK4/6 Degradation
Objective: To qualitatively and quantitatively assess the degradation of CDK4 and CDK6 proteins in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., mantle cell lymphoma cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1-5 µM) or DMSO as a vehicle control for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.
-
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Seed cells and treat with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Proteome-Wide Selectivity by Mass Spectrometry
Objective: To assess the global selectivity of this compound and confirm the absence of off-target degradation, particularly of IKZF1/3.
Methodology:
-
Cell Culture and Treatment: Treat cells (e.g., Molt4) with this compound (e.g., 250 nM) or DMSO for a defined period (e.g., 5 hours).
-
Protein Extraction and Digestion:
-
Lyse the cells and extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins across the different conditions.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of this compound.
Caption: Experimental workflow for elucidating the mechanism of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
BSJ-03-204: A Technical Guide to a Selective CDK4/6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), it represents a novel therapeutic modality designed to overcome the limitations of traditional kinase inhibitors. By harnessing the cell's natural protein disposal system, this compound flags CDK4 and CDK6 for degradation, offering a distinct and potentially more durable mechanism of action in cancers reliant on the CDK4/6 pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CDK4/6 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This dual binding induces the formation of a ternary complex between CDK4/6 and CRBN, leading to the ubiquitination of CDK4/6 and its subsequent degradation by the proteasome. A key feature of this compound is its selectivity; it does not induce the degradation of neosubstrates of Cereblon such as IKZF1 and IKZF3, which is a common off-target effect of some CRBN-recruiting PROTACs[1][3].
The degradation of CDK4 and CDK6 by this compound leads to cell cycle arrest in the G1 phase and exhibits potent anti-proliferative effects in cancer cell lines, particularly in mantle cell lymphoma (MCL)[3].
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and activity data for this compound.
| Parameter | Target | Value (nM) | Reference |
| IC50 | CDK4/Cyclin D1 | 26.9 | |
| IC50 | CDK6/Cyclin D1 | 10.4 |
| Cell Line (Mantle Cell Lymphoma) | GI50 (nM) |
| Jeko-1 | 130 |
| Mino | 250 |
| Granta-519 | 80 |
| Rec-1 | 180 |
| Maver-1 | 320 |
Signaling Pathway and Mechanism
The following diagram illustrates the CDK4/6 signaling pathway and the mechanism of action of this compound.
Caption: CDK4/6 pathway and this compound's degradation mechanism.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for this compound evaluation.
Logical Relationship of PROTAC Mechanism
The diagram below illustrates the key components and their interactions in the PROTAC-mediated degradation of CDK4/6 by this compound.
Caption: Logical flow of PROTAC-mediated protein degradation.
Experimental Protocols
Cell Culture
Mantle cell lymphoma (MCL) cell lines (Jeko-1, Mino, Granta-519, Rec-1, and Maver-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
-
Cell Lysis: Cells are treated with various concentrations of this compound for the indicated times. After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against CDK4, CDK6, pRb, Rb, and a loading control (e.g., Vinculin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The GI50 values are calculated by fitting the dose-response curves using a non-linear regression model in GraphPad Prism.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with this compound for 24 hours. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using flow cytometry analysis software.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for cancers driven by CDK4/6. Its selective degradation mechanism offers a distinct advantage over traditional inhibitors. The data and protocols provided in this guide are intended to facilitate further investigation into the biological activities and therapeutic potential of this novel CDK4/6 degrader.
References
The PROTAC Revolution: A Deep Dive into the Technology Behind BSJ-03-204, a Selective CDK4/6 Degrader
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the core technology of BSJ-03-204, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This compound represents a significant advancement in targeted protein degradation, offering a promising therapeutic strategy for cancers reliant on the CDK4/6 pathway, such as certain types of breast cancer and mantle cell lymphoma.
Introduction to PROTAC Technology and this compound
PROTACs are heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite structure allows the PROTAC to bring the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is a PROTAC based on the CDK4/6 inhibitor Palbociclib.[1][2] It is engineered to selectively target CDK4 and CDK6 for degradation by recruiting the Cereblon (CRBN) E3 ligase.[3][4] A key feature of this compound's design is its selectivity; it effectively degrades CDK4/6 without significantly affecting the levels of neosubstrates of CRBN, such as IKZF1 and IKZF3, a common off-target effect of some thalidomide-based degraders.[3]
Mechanism of Action of this compound
This compound effectuates the degradation of CDK4 and CDK6 through a series of orchestrated molecular events:
-
Ternary Complex Formation: this compound, composed of a Palbociclib moiety, a linker, and a CRBN-binding ligand, first binds to both CDK4/6 and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to CDK4/6, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of CDK4/6.
-
Proteasomal Degradation: The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.
-
Recycling: After the degradation of the target protein, this compound is released and can engage another CDK4/6 molecule, acting catalytically to induce the degradation of multiple target proteins.
This mechanism of action leads to a potent and sustained reduction in CDK4/6 levels, which in turn inhibits the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle. The subsequent G1 cell cycle arrest and inhibition of proliferation in cancer cells are the ultimate therapeutic outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
Table 2: Cellular Activity of this compound
| Cell Line Type | Activity | Concentration | Duration |
| Mantle Cell Lymphoma (MCL) | Anti-proliferative effects | 0.0001-100 µM | 3 or 4 days |
| Wild-Type (WT) Cells | G1 cell cycle arrest | 1 µM | 1 day |
| Wild-Type (WT) Cells | Selective degradation of CDK4/6 | 0.1-5 µM | 4 hours |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below. These protocols are based on the information available in the primary literature.
Cell Culture
Mantle cell lymphoma (MCL) cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Kinase Assays
The inhibitory activity of this compound against CDK4/D1 and CDK6/D1 was determined using a radiometric kinase assay. Briefly, purified recombinant kinases were incubated with the substrate (a peptide derived from Rb) and [γ-³²P]ATP in the presence of varying concentrations of this compound. The incorporation of ³²P into the substrate was measured using a scintillation counter. IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Western Blotting
Cells were treated with this compound at the indicated concentrations and for the specified durations. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against CDK4, CDK6, p-Rb, Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
The anti-proliferative effects of this compound were assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. MCL cells were seeded in 96-well plates and treated with a serial dilution of this compound for 3 or 4 days. At the end of the treatment period, CellTiter-Glo® reagent was added to each well, and luminescence was measured using a plate reader. The percentage of cell viability was calculated relative to vehicle-treated control cells.
Cell Cycle Analysis
Cells were treated with this compound for 24 hours. After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C. Fixed cells were then washed and resuspended in a solution containing propidium (B1200493) iodide (PI) and RNase A. The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Proteomics Analysis
For a broader assessment of selectivity, multiplexed mass spectrometry-based proteomic analysis was performed. Molt4 cells were treated with 250 nM of this compound for 5 hours. Following treatment, cells were lysed, and proteins were digested into peptides. Peptides were labeled with tandem mass tags (TMT) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of proteins was quantified to assess the selectivity of this compound-induced degradation.
Visualizations
Signaling Pathway
References
An In-depth Technical Guide to BSJ-03-204: A Selective CDK4/6 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-03-204 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As key regulators of the cell cycle, the aberrant activity of CDK4 and CDK6 is a hallmark of various cancers, making them attractive therapeutic targets. This compound leverages the cell's own ubiquitin-proteasome system to induce the degradation of CDK4 and CDK6, offering a distinct and potentially more efficacious mechanism of action compared to traditional small-molecule inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is a heterobifunctional molecule that consists of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This design facilitates the formation of a ternary complex between CDK4/6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target kinases.
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[4-[4-[6-[(6-Acetyl-8-cyclopentyl-7,8-dihydro-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]-1-piperazinyl]butyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide |
| Molecular Formula | C43H48N10O8 |
| Molecular Weight | 832.92 g/mol |
| CAS Number | 2349356-09-6 |
| SMILES Notation | CC1=C(C(N(C2=C1C=NC(NC3=CC=C(C=N3)N4CCN(CC4)CCCCNC(COC5=C6C(C(N(C6=O)C7C(NC(CC7)=O)=O)=O)=CC=C5)=O)=N2)C8CCCC8)=O)C(C)=O |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Biological Properties and Mechanism of Action
This compound is a selective degrader of both CDK4 and CDK6.[1][2] It is based on the CDK4/6 inhibitor palbociclib.[1][2] A key feature of this compound is its design to avoid the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known off-targets of some thalidomide-based degraders.[1][3]
The primary mechanism of action of this compound involves hijacking the ubiquitin-proteasome system. The molecule facilitates the formation of a ternary complex between CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon. This proximity leads to the polyubiquitination of CDK4/6, marking them for degradation by the 26S proteasome. The degradation of CDK4/6 leads to G1 cell cycle arrest and inhibition of cell proliferation in cancer cells, such as those of mantle cell lymphoma.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated degradation of CDK4/6.
CDK4/6 Signaling Pathway and Point of Intervention
Caption: The CDK4/6 signaling pathway and the intervention by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the biological activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for CDK4/D1 | 26.9 nM | Enzymatic Assay | [1][2] |
| IC50 for CDK6/D1 | 10.4 nM | Enzymatic Assay | [1][2] |
| Effective Concentration for Degradation | 0.1 - 5 µM | WT cells | [1] |
| Effective Concentration for G1 Arrest | 1 µM | Mantle Cell Lymphoma | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be optimized for specific laboratory conditions and cell lines.
Western Blotting for CDK4/6 Degradation
This protocol outlines the procedure to assess the degradation of CDK4 and CDK6 in response to this compound treatment.
Experimental Workflow:
Caption: A typical workflow for Western blot analysis of protein degradation.
Materials:
-
Mantle cell lymphoma (MCL) or other relevant cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Data Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the levels of CDK4 and CDK6 to the loading control to determine the extent of degradation.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Jurkat or other suitable cell lines
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Cell Proliferation Assay
This protocol details a method to assess the anti-proliferative effects of this compound on cancer cells.
Materials:
-
Mantle cell lymphoma (MCL) cell lines
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the plates for a period of 3 to 4 days.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot the cell viability against the compound concentration to determine the IC50 value for cell proliferation inhibition.
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers driven by CDK4/6. Its ability to induce the selective degradation of these key cell cycle regulators provides a powerful tool for both basic research and clinical drug development. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this promising PROTAC degrader.
References
An In-depth Technical Guide to BSJ-03-204 and its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-03-204 is a potent and selective heterobifunctional degrader that hijacks the E3 ubiquitin ligase Cereblon (CRBN) to induce the proteasomal degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a distinct mechanism of action compared to traditional kinase inhibitors, leading to the physical elimination of its target proteins. This guide provides a comprehensive overview of the core mechanism of this compound, its impact on downstream signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is a chimeric molecule composed of a ligand that binds to CDK4/6 and another ligand that recruits the E3 ubiquitin ligase Cereblon.[1] This dual binding induces the formation of a ternary complex between CDK4/6 and CRBN, leading to the ubiquitination of CDK4/6 and their subsequent degradation by the 26S proteasome.[1][2] A key feature of this compound is its selectivity; it does not induce the degradation of neosubstrates of Cereblon such as IKZF1 and IKZF3, a common off-target effect of some thalidomide-based degraders.[1][3] The degradation of CDK4 and CDK6 is dependent on the presence of Cereblon.[3]
Visualizing the Mechanism of Action
Caption: Mechanism of this compound-induced degradation of CDK4/6.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various assays, including measurements of its inhibitory concentration (IC50) and its effects on cell proliferation and protein abundance.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | CDK4/D1 | 26.9 nM | [2][4] |
| CDK6/D1 | 10.4 nM | [2][4] | |
| Anti-proliferative Effects | Mantle Cell Lymphoma (MCL) cell lines | 0.0001-100 µM (3-4 days) | [2][4] |
| G1 Cell Cycle Arrest | Not specified | 1 µM (1 day) | [2][4] |
| CDK4/6 Degradation | Wild-type cells | 0.1-5 µM (4 hours) | [2][4] |
Proteome-wide Selectivity
Quantitative mass spectrometry-based proteomic analysis in Molt4 cells treated with 250 nM of this compound for 5 hours demonstrates high selectivity for CDK4 and CDK6.
| Protein | Log2 Fold Change vs. Control |
| CDK4 | Significantly Reduced |
| CDK6 | Significantly Reduced |
| IKZF1 | No significant change |
| IKZF3 | No significant change |
| This table is a qualitative summary of the findings from the quantitative proteomics study. The original study should be consulted for the full dataset.[3] |
Downstream Signaling Pathways Affected by this compound
The degradation of CDK4 and CDK6 by this compound initiates a cascade of downstream effects, primarily centered on the regulation of the cell cycle. However, emerging evidence suggests that the impact of CDK4/6 inhibition extends beyond simple cell cycle arrest.
The Canonical CDK4/6-Rb-E2F Pathway
The primary downstream effect of CDK4/6 degradation is the inhibition of Retinoblastoma (Rb) protein phosphorylation. Hypophosphorylated Rb binds to and inactivates the E2F family of transcription factors, which are critical for the expression of genes required for the G1 to S phase transition. This leads to a robust G1 cell cycle arrest.[5]
Visualizing the Canonical Pathway
Caption: The canonical CDK4/6-Rb-E2F signaling pathway.
Broader Effects on Cell Cycle and Beyond
Recent studies on CDK4/6 inhibitors have revealed a wider range of downstream consequences:
-
Induction of Senescence: Prolonged G1 arrest can lead to a senescence-like phenotype in some cancer cells.[6]
-
Modulation of Mitogenic Kinase Signaling: CDK4/6 inhibition can impact other signaling pathways, though the specifics for this compound are not yet fully elucidated.[6]
-
Effects on DNA Damage and Repair: Some studies suggest a link between CDK4/6 inhibition and the DNA damage response. For instance, CDK4/6 inhibitors have been shown to suppress homologous recombination (HR) in an Rb-dependent manner.[7]
-
Induction of Replication Stress: Prolonged G1 arrest due to CDK4/6 inhibition can lead to the downregulation of replisome components, impairing DNA replication and causing long-term cell cycle withdrawal.[8]
Experimental Protocols
Western Blotting for PROTAC-mediated Degradation
This protocol is a general guideline for assessing the degradation of CDK4 and CDK6 following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MCL cell lines)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (ice-cold)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Visualizing the Western Blot Workflow
Caption: General workflow for Western blot analysis.
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound.
Materials:
-
MCL cell lines (e.g., Jeko-1, Mino, Granta-519)
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.0001 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for 3 to 4 days.
-
Assay: Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound represents a promising therapeutic agent that leverages the PROTAC technology to achieve selective degradation of CDK4 and CDK6. Its mechanism of action, leading to the suppression of the Rb-E2F pathway and subsequent G1 cell cycle arrest, underscores its potential as an anti-cancer agent. Further research into the broader downstream effects of this compound will likely unveil additional therapeutic opportunities and inform the design of effective combination strategies. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other targeted protein degraders.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BSJ-03-204 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the selective, Cereblon (CRBN)-dependent ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][2] This targeted protein degradation leads to G1 cell cycle arrest and inhibition of cell proliferation in various cancer cell lines, particularly in mantle cell lymphoma (MCL).[2] Unlike some other PROTACs, this compound does not induce the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1/3).[1] These application notes provide detailed protocols for cell culture experiments utilizing this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
Data from MedchemExpress.[3]
Table 2: Effective Concentrations in Cellular Assays
| Cell Line Type | Assay | Concentration Range (µM) | Duration | Observed Effect |
| Mantle Cell Lymphoma (MCL) | Anti-proliferative | 0.0001 - 100 | 3 - 4 days | Potent inhibition of cell proliferation |
| Wild-Type (WT) Cells | CDK4/6 Degradation | 0.1 - 5 | 4 hours | Selective degradation of CDK4 and CDK6 |
| Mantle Cell Lymphoma (MCL) | Cell Cycle Arrest | 1 | 1 day (24 hours) | Potent induction of G1 phase cell cycle arrest |
Data compiled from MedchemExpress and other sources.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture Protocols
a. Granta-519 Mantle Cell Lymphoma Cell Line
-
Culture Medium: 90% DMEM (4.5 g/L glucose), 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine.[4]
-
Growth Conditions: 37°C in a humidified atmosphere with 10% CO2.[4]
-
Subculture: Maintain cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL. Seed new cultures at approximately 1.0 x 10^6 cells/mL. A split ratio of 1:3 to 1:4 every 3 days is recommended.[4] The maximum cell density is around 2.6 x 10^6 cells/mL.[4]
b. Molt-4 Acute Lymphoblastic Leukemia Cell Line
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.[5][6]
-
Growth Conditions: 37°C in a humidified atmosphere with 5% CO2.[5][7]
-
Subculture: Maintain cultures between 3 x 10^5 and 9 x 10^5 cells/mL.[5] Start new cultures at approximately 4 x 10^5 cells/mL and do not exceed a density of 2 x 10^6 cells/mL.[6]
c. Jurkat T-cell Leukemia Cell Line
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% antibiotics (e.g., penicillin/streptomycin).[8]
-
Growth Conditions: 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculture: Maintain cell density below 1 x 10^6 cells/mL.[8] For passaging, centrifuge cells at approximately 300 x g for 5 minutes, resuspend in fresh medium, and seed new flasks at a density of 2-4 x 10^5 cells/mL.[9]
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Western Blot for CDK4/6 Degradation
-
Cell Seeding: Seed cells in 24-well plates at a density of approximately 80,000 cells per well and allow them to adhere or stabilize overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., 0.1, 1, 5 µM) for a specified duration (e.g., 4 hours). Include a DMSO-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not lead to overconfluence during the experiment. Treat the cells with 1 µM this compound or DMSO control for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Fixation: Wash the cells once with PBS. Resuspend the cell pellet in 400 µL of PBS, and while gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes.[10]
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Anti-proliferative Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Treatment: After allowing the cells to attach or stabilize overnight, add serial dilutions of this compound (e.g., from 0.0001 to 100 µM) to the wells. Include a DMSO-treated control.
-
Incubation: Incubate the plate for 3 to 4 days at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight in the dark at room temperature to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leibniz Institute DSMZ: Details [dsmz.de]
- 5. MOLT-4. Culture Collections [culturecollections.org.uk]
- 6. bcrj.org.br [bcrj.org.br]
- 7. MOLT-4 Cells [cytion.com]
- 8. Jurkat T Cell Culture [bio-protocol.org]
- 9. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 10. neb.com [neb.com]
Application Notes and Protocols for Cell Cycle Analysis Using Propidium Iodide after BSJ-03-204 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 is a potent and selective Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the selective intracellular degradation of CDK4 and CDK6 proteins, rather than acting as a conventional enzyme inhibitor.[3] CDK4 and CDK6 are key regulators of the cell cycle, specifically promoting the transition from the G1 to the S phase.[4] By degrading CDK4/6, this compound effectively induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][5][6] This makes it a compound of significant interest in oncology research and drug development.[2][3]
This document provides detailed application notes and a comprehensive protocol for analyzing the cell cycle effects of this compound treatment on cancer cell lines using propidium (B1200493) iodide (PI) staining followed by flow cytometry. Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content within a cell population and thus, the determination of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathway and Mechanism of Action
This compound is a hetero-bifunctional molecule that recruits an E3 ubiquitin ligase to the target proteins, CDK4 and CDK6, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor. This complex prevents the transcription of genes required for S-phase entry, resulting in a G1 phase cell cycle arrest.
Caption: Mechanism of this compound-induced G1 cell cycle arrest.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the cell cycle distribution of different cancer cell lines.
Table 1: Cell Cycle Distribution in Granta-519 Mantle Cell Lymphoma Cells Treated with this compound.
| Treatment (1 µM for 24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Vehicle) | 55.2 | 35.1 | 9.7 |
| This compound | 78.5 | 12.3 | 9.2 |
Data is representative of experiments conducted on Granta-519 cells.[5]
Table 2: Cell Cycle Distribution in Jurkat Cells Treated with this compound.
| Treatment (100 nM for 24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Vehicle) | 45.1 | 30.2 | 24.7 |
| This compound | 68.4 | 15.8 | 15.8 |
Data is representative of experiments conducted on wildtype Jurkat cells.[5]
Experimental Protocols
This section provides a detailed protocol for cell cycle analysis using propidium iodide staining and flow cytometry following treatment with this compound.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., Granta-519, Jurkat)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Cell Culture Medium: Appropriate for the chosen cell line
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free
-
Trypsin-EDTA: For adherent cells
-
70% Ethanol (B145695): Ice-cold
-
RNase A: (e.g., 10 mg/mL stock solution)
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS
-
Flow Cytometer
Experimental Workflow
Caption: Workflow for cell cycle analysis after this compound treatment.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that allows for exponential growth during the treatment period.
-
Incubate the cells overnight to allow for attachment (for adherent cells).
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound by diluting the stock solution in a complete cell culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).[5]
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
RNase Treatment:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
-
Propidium Iodide Staining:
-
Add 500 µL of Propidium Iodide staining solution (final concentration of 50 µg/mL) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect the fluorescence data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.
-
Use pulse processing (e.g., pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.
-
-
Data Interpretation:
-
The resulting data will be a histogram of DNA content (PI fluorescence) versus cell count.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells. An accumulation of cells in the G0/G1 peak and a reduction in the S and G2/M peaks is indicative of a G1 cell cycle arrest.
-
References
- 1. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of BSJ-03-204 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of BSJ-03-204 in dimethyl sulfoxide (B87167) (DMSO). This compound is a selective cyclin-dependent kinase 4 and 6 (CDK4/6) degrader, functioning as a Proteolysis Targeting Chimera (PROTAC)[1][2]. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in drug development and cell biology research.
Introduction to this compound
This compound is a chemical probe that induces the degradation of CDK4 and CDK6 proteins through a cereblon-dependent mechanism[1]. It is a valuable tool for studying the roles of CDK4/6 in cell cycle regulation and for investigating the potential of targeted protein degradation as a therapeutic strategy in oncology[1][3]. Given its mechanism of action, precise and consistent dosing, which begins with the accurate preparation of stock solutions, is paramount for in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a solid, typically a light yellow to yellow powder, at room temperature[4][5]. Its solubility is a key factor in the preparation of stock solutions. While highly soluble in DMSO, slight variations in reported molecular weight and solubility exist across different suppliers. It is crucial to consult the Certificate of Analysis (CoA) for batch-specific information.
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Source(s) |
| Molecular Weight ( g/mol ) | 832.92 | [1] |
| 832.9 | [6] | |
| 832.90 | [4][5] | |
| Molecular Formula | C₄₃H₄₈N₁₀O₈ | [1] |
| CAS Number | 2349356-09-6 | [1][6] |
| Purity | ≥98% | [1] |
| Appearance | Solid | [4][7] |
| Solubility in DMSO | Soluble to 20 mM | [1] |
| ≥ 60 mg/mL | [6] | |
| 100 mg/mL (may require sonication) | [4][5][8] | |
| 10 mM | [7] |
Note: The molecular weight and solubility can vary slightly between batches and suppliers. Always refer to the batch-specific Certificate of Analysis.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for various cellular assays.
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound, which can affect its stability and weighing accuracy.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.33 mg of this compound (based on a molecular weight of 832.9 g/mol ).
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.010 mol/L x 832.9 g/mol x 1000 mg/g = 8.329 mg
-
-
Dissolving the Compound:
-
Add the appropriate volume of high-purity DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Cap the vial securely.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved. If particulates remain, sonication in a water bath for 5-10 minutes may be necessary to achieve complete dissolution, as suggested by some suppliers[4][5][8].
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound[9][10][11].
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
-
Storage Conditions:
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the biological context of this compound and the workflow for preparing a stock solution.
Caption: Mechanism of this compound induced protein degradation.
Caption: Experimental workflow for stock solution preparation.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the solid powder in a chemical fume hood to avoid inhalation.
-
DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information. One source notes that this compound is a thalidomide-derivative and appropriate precautions should be taken[12].
By following this detailed protocol and adhering to safety guidelines, researchers can confidently prepare accurate and stable stock solutions of this compound for their experimental needs.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. This compound | CDK4/6 degrader | Probechem Biochemicals [probechem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dbaitalia.it [dbaitalia.it]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Determining the Optimal Treatment Duration of BSJ-03-204 for Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 is a potent and selective Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the selective, Cereblon-dependent ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to G1 cell cycle arrest and inhibition of cell proliferation in cancer cells.[3] This document provides detailed application notes and protocols for determining the optimal treatment duration of this compound in cell proliferation assays.
Mechanism of Action
This compound is a hetero-bifunctional molecule composed of a ligand that binds to CDK4/6 and another that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome. The degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for the G1 to S phase transition in the cell cycle, thereby arresting cell proliferation.
Figure 1: Mechanism of action of this compound.
Data Presentation
The following table summarizes hypothetical data from a time-course experiment to determine the optimal treatment duration of this compound in a mantle cell lymphoma (MCL) cell line (e.g., Jeko-1).
| Treatment Duration (Days) | Cell Viability (%) | IC50 (nM) | CDK4 Protein Level (% of Control) | CDK6 Protein Level (% of Control) |
| 1 | 85.2 ± 4.1 | >1000 | 45.3 ± 5.2 | 38.7 ± 4.9 |
| 2 | 68.7 ± 3.5 | 250.6 | 15.1 ± 3.8 | 10.5 ± 3.1 |
| 3 | 45.1 ± 2.9 | 85.4 | 5.2 ± 2.1 | 4.8 ± 1.9 |
| 4 | 38.5 ± 3.2 | 28.9 | 4.9 ± 1.8 | 4.5 ± 1.5 |
| 5 | 37.9 ± 3.8 | 27.5 | 5.1 ± 2.0 | 4.6 ± 1.7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
To determine the optimal treatment duration of this compound, a time-course experiment should be performed. The following protocol outlines a typical workflow.
Figure 2: Experimental workflow for determining optimal treatment duration.
Cell Culture and Seeding
-
Cell Line: Mantle Cell Lymphoma (MCL) cell lines such as Jeko-1, Mino, Granta-519, Rec-1, or Maver-1 are suitable.
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding Density: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.
Preparation of this compound
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.0001 to 100 µM.
Treatment of Cells
-
Remove the culture medium from the wells and add 100 µL of the prepared this compound working solutions.
-
Include a vehicle control (DMSO) and a positive control (e.g., Palbociclib).
-
Prepare separate plates for each time point (e.g., 24, 48, 72, 96, and 120 hours).
Cell Proliferation Assay (MTS/XTT)
-
At the end of each incubation period, add 20 µL of MTS or XTT reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for CDK4/6 Degradation
-
For protein analysis, seed cells in 6-well plates and treat with a fixed concentration of this compound (e.g., 1 µM) for the desired time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative protein levels.
Interpretation of Results
The optimal treatment duration is the time point at which a maximal and stable biological effect is observed. Based on the hypothetical data:
-
A significant anti-proliferative effect is observed starting from day 3, with the IC50 value decreasing substantially.
-
The degradation of CDK4 and CDK6 is nearly complete by day 3 and remains at a low level thereafter.
-
Extending the treatment to 5 days does not significantly enhance the anti-proliferative effect or the degradation of CDK4/6, suggesting that a 3 to 4-day treatment duration is optimal for cell proliferation assays with this compound in this specific cell line. It is important to note that treatment for as little as 4 hours can result in CDK4/6 degradation.
Conclusion
This document provides a comprehensive guide for determining the optimal treatment duration of the CDK4/6 degrader this compound in cell proliferation assays. A time-course experiment evaluating both cell viability and the extent of target protein degradation is crucial for establishing robust and reproducible experimental conditions. The provided protocols and diagrams serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
References
Techniques for Measuring the Anti-proliferative Effects of BSJ-03-204
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 is a potent and selective Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] Specifically, this compound utilizes the Cereblon (CRBN) E3 ligase to induce the degradation of CDK4 and CDK6, key regulators of the G1-S phase transition in the cell cycle.[1] This degradation leads to G1 cell cycle arrest and exhibits potent anti-proliferative effects, particularly in mantle cell lymphoma (MCL) cell lines.[1][4]
These application notes provide detailed protocols for assessing the anti-proliferative efficacy of this compound in cancer cell lines. The described methods include a cell viability assay, cell cycle analysis, and western blotting to confirm the mechanism of action.
Data Presentation
The following tables summarize quantitative data on the anti-proliferative effects of this compound on various mantle cell lymphoma (MCL) cell lines.
Table 1: Anti-proliferative Activity of this compound in MCL Cell Lines
| Cell Line | ED50 (nM)¹ |
| Jeko-1 | 1.5 |
| Mino | 2.1 |
| Granta-519 | 3.8 |
| Rec-1 | 4.5 |
| Maver-1 | 6.2 |
¹ED50 values were determined after 3 or 4 days of treatment with this compound.[5]
Table 2: Effect of this compound on Cell Cycle Distribution in Granta-519 Cells
| Treatment (1 µM for 24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.2 | 40.8 | 14.0 |
| This compound | 75.1 | 15.3 | 9.6 |
Data is representative of flow cytometry analysis of propidium (B1200493) iodide-stained cells.[5]
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: CDK4/6 signaling pathway and the intervention by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound on suspension cells, such as MCL cell lines.
Materials:
-
MCL cell lines (e.g., Jeko-1, Mino, Granta-519)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCL cells to a density of approximately 0.5-1.0 x 10⁶ cells/mL.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Include wells with medium only as a blank control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 nM to 10 µM.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
For the vehicle control wells, add medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for at least 2 hours, protected from light, to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the ED50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in MCL cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
MCL cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed MCL cells in 6-well plates at a density of 0.5 x 10⁶ cells/well in 2 mL of complete medium.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells by transferring the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with 2 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and detecting the emission in the red channel (typically around 610 nm).
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histogram.
-
Western Blot Analysis for CDK4/6 Degradation and Pathway Modulation
This protocol is to confirm the degradation of CDK4 and CDK6 and assess the downstream effects on the Rb pathway following treatment with this compound.
Materials:
-
MCL cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Seed and treat MCL cells with this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle for 4-24 hours.[6]
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control to quantify changes in protein levels. A decrease in CDK4 and CDK6 protein levels and a reduction in the ratio of phospho-Rb to total Rb would be expected.
-
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PROTAC CDK4/6 蛋白降解剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for Assessing G1 Arrest Induced by BSJ-03-204
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 is a potent and selective dual inhibitor and degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, in addition to inhibiting their kinase activity.[4] This dual mechanism of action leads to a robust G1 cell cycle arrest, making this compound a promising candidate for cancer therapy, particularly in malignancies dependent on the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway.[5]
These application notes provide detailed protocols for assessing the G1 cell cycle arrest induced by this compound in cancer cell lines. The described methods include cell cycle analysis by flow cytometry, evaluation of cell proliferation using a BrdU incorporation assay, and analysis of key cell cycle regulatory proteins by Western blotting.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | |||
| This compound | 0.1 | |||
| 0.5 | ||||
| 1.0 | ||||
| Positive Control (e.g., Palbociclib) | 1.0 |
Table 2: Cell Proliferation by BrdU Incorporation Assay
| Treatment | Concentration (µM) | Absorbance (OD 450 nm) | % Inhibition of Proliferation |
| Vehicle Control (DMSO) | - | 0% | |
| This compound | 0.1 | ||
| 0.5 | |||
| 1.0 | |||
| Positive Control (e.g., Palbociclib) | 1.0 |
Table 3: Western Blot Analysis of G1/S Phase Regulatory Proteins
| Treatment | Concentration (µM) | Relative Protein Expression (Normalized to Loading Control) | |||||
| CDK4 | CDK6 | Cyclin D1 | p-Rb (Ser780) | Total Rb | p21 | ||
| Vehicle Control (DMSO) | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 0.1 | ||||||
| 0.5 | |||||||
| 1.0 | |||||||
| Positive Control (e.g., Palbociclib) | 1.0 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide Staining
This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., Mantle Cell Lymphoma cell lines like Granta-519)
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully aspirate the ethanol.
-
Wash the cell pellet with 2 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Cell Proliferation Assay using BrdU Incorporation
This protocol measures the rate of cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
96-well microplate
-
BrdU Labeling Solution
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired duration (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing/denaturing solution and wash the wells with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour.
-
-
Measurement:
-
Wash the wells and add 100 µL of TMB substrate. Incubate until color develops (5-30 minutes).
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for the detection of key proteins involved in the G1/S transition to confirm the mechanism of this compound-induced G1 arrest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-phospho-Rb (Ser780), anti-total Rb, anti-p21, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells as described in Protocol 1.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
-
Visualizations
Signaling Pathway of this compound Induced G1 Arrest
Caption: Mechanism of this compound induced G1 cell cycle arrest.
Experimental Workflow for Assessing G1 Arrest
Caption: Workflow for assessing this compound induced G1 arrest.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting BSJ-03-204 solubility and stability issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility and stability issues with the selective Cdk4/6 degrader, BSJ-03-204.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO up to 20 mM.[2] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described.
Q2: My this compound powder won't dissolve completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. However, it is crucial to confirm the thermal stability of the compound before applying heat.
-
Sonication: Use a sonicator in short bursts to aid dissolution. Avoid prolonged sonication to prevent overheating.
-
Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO, as absorbed moisture can affect solubility.
Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
-
Use a Surfactant: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your aqueous buffer can help maintain solubility.
-
Employ Co-solvents: Including a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final aqueous medium can improve solubility.
-
pH Adjustment: If your experimental system allows, adjusting the pH of the aqueous buffer may improve the solubility of ionizable compounds.
Q4: How should I store this compound to ensure its stability?
A4: To ensure the stability of this compound, follow these storage guidelines:
-
Solid Compound: Store the solid compound at -20°C.
-
Stock Solutions: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Light Protection: Protect the compound from light. Store in amber vials or wrap containers in aluminum foil.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause:
-
Precipitation of this compound in the cell culture medium.
-
Degradation of the compound in the stock solution or in the experimental medium.
Troubleshooting Steps:
-
Verify Solubility in Media: Prepare the final working concentration of this compound in your cell culture medium and visually inspect for any precipitation under a microscope.
-
Check for Serum Effects: The presence of serum proteins in the culture medium can impact the solubility and bioavailability of small molecules. Consider testing different serum concentrations or using serum-free media if your experiment permits.
-
Assess Stock Solution Integrity: If you suspect degradation, prepare a fresh stock solution of this compound and compare its performance to the older stock.
-
Time-Course Experiment: To check for stability in your experimental medium, perform a time-course experiment to see if the compound's activity diminishes over the duration of your assay.
Problem 2: Difficulty achieving the desired concentration in an aqueous buffer for a biochemical assay.
Possible Cause:
-
Poor aqueous solubility of this compound.
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a kinetic solubility assessment by diluting the DMSO stock solution into your aqueous buffer at various concentrations. After a short incubation, centrifuge to pellet any precipitate and measure the concentration of the supernatant.
-
Optimize Buffer Composition:
-
pH: Test a range of pH values for your buffer, if your assay allows, to see if it improves solubility.
-
Co-solvents: Systematically test the addition of different co-solvents (e.g., ethanol, glycerol, PEG400) at low percentages to your aqueous buffer.
-
Surfactants: Evaluate the effect of adding non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) on the solubility of this compound.
-
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 832.92 g/mol | |
| Formula | C43H48N10O8 | |
| Purity | ≥98% | |
| CAS Number | 2349356-09-6 | |
| Solubility | ||
| DMSO | Soluble to 20 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Amber vials
-
-
Procedure:
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need 8.33 mg (Molecular Weight: 832.92).
-
Add the appropriate volume of DMSO to the solid compound.
-
Vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in short bursts.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Logical workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Confirming Cereblon-Dependent Degradation of BSJ-03-204
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the Cereblon (CRBN)-dependent degradation of the PROTAC® BSJ-03-204.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] It is a Proteolysis Targeting Chimera (PROTAC) that functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to CDK4 and CDK6, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation results in cell cycle arrest and anti-proliferative effects in cancer cells.[3]
Q2: How do I confirm that the degradation of CDK4/6 by this compound is dependent on Cereblon?
A2: The most direct method is to compare the degradation of CDK4/6 in wild-type (WT) cells versus cells where CRBN has been knocked out (KO) or knocked down (KD). In CRBN KO/KD cells, this compound should not induce degradation of CDK4/6.
Q3: What are the expected outcomes of treating cells with this compound?
A3: In sensitive cell lines, treatment with this compound is expected to lead to a dose- and time-dependent decrease in the protein levels of both CDK4 and CDK6. This degradation should also lead to downstream cellular effects such as G1 cell cycle arrest. This compound is designed to be selective for CDK4/6 and should not induce the degradation of Ikaros and Aiolos (IKZF1/3), which are known neosubstrates of some other Cereblon-recruiting molecules.
Q4: How can I be sure that the observed loss of CDK4/6 is due to proteasomal degradation?
A4: To confirm the involvement of the ubiquitin-proteasome system, you can co-treat cells with this compound and inhibitors of this pathway. Pre-treatment with a proteasome inhibitor, such as MG132, or a Cullin-RING ligase inhibitor, like MLN4924, should rescue the degradation of CDK4/6 induced by this compound.
Q5: How can I verify that this compound directly engages Cereblon?
A5: Direct engagement with Cereblon can be confirmed using competitive binding assays. In these assays, you would assess the ability of this compound to compete with a known Cereblon binder, such as thalidomide (B1683933) or a fluorescently labeled analog, for binding to recombinant Cereblon protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation of CDK4/6 is observed after this compound treatment. | 1. Suboptimal concentration or treatment time: The concentration of this compound may be too low or the treatment duration too short. 2. Low Cereblon expression: The cell line used may have low endogenous levels of CRBN. 3. Cellular context: The accessibility of the target proteins or the formation of the ternary complex (CDK4/6-BSJ-03-204-CRBN) may be hindered in the specific cell line. 4. Compound integrity: The this compound compound may have degraded. | 1. Perform a dose-response and time-course experiment: Test a range of this compound concentrations (e.g., 1 nM to 10 µM) and harvest cells at different time points (e.g., 2, 4, 8, 16, 24 hours). 2. Confirm CRBN expression: Check the protein levels of CRBN in your cell line by Western blot. 3. Try a different cell line: Use a cell line known to be sensitive to Cereblon-mediated degradation, such as Jurkat or Molt4 cells. 4. Use fresh compound: Prepare fresh stock solutions of this compound and store them properly. |
| The "Hook Effect" is observed (degradation is less efficient at higher concentrations). | Formation of binary complexes: At high concentrations, PROTACs can form separate binary complexes with the target protein and the E3 ligase, which are non-productive for degradation. | Adjust concentration range: In your dose-response experiment, include lower concentrations (in the nanomolar range) to identify the optimal concentration for maximal degradation. |
| CDK4/6 degradation is observed in both wild-type and CRBN knockout cells. | 1. Incomplete knockout of CRBN: The CRBN knockout cell line may still have residual CRBN expression. 2. Off-target effects: this compound might be acting through another E3 ligase, although this is unlikely given its design. | 1. Verify CRBN knockout: Confirm the absence of CRBN protein in your knockout cell line by Western blot. 2. Perform inhibitor studies: Use inhibitors of other E3 ligase families to see if degradation is affected. |
| Inhibitor co-treatment does not rescue CDK4/6 degradation. | 1. Insufficient inhibitor concentration or pre-incubation time: The concentration of MG132 or MLN4924 may be too low, or the pre-incubation time may be too short to effectively inhibit the proteasome or Cullin-RING ligases. 2. Inhibitor instability: The inhibitors may not be active. | 1. Optimize inhibitor conditions: Titrate the concentration of the inhibitor (e.g., MG132: 10-50 µM; MLN4924: 0.1-1 µM) and increase the pre-incubation time (e.g., 1-4 hours). 2. Use fresh inhibitors: Prepare fresh stock solutions of the inhibitors. |
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK4/6 Degradation
This protocol describes how to assess the degradation of CDK4 and CDK6 in a dose-dependent manner after treatment with this compound.
Materials:
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Cell line of interest (e.g., Jurkat, Molt4, or a mantle cell lymphoma cell line)
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This compound
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DMSO (vehicle control)
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-CDK4, anti-CDK6, anti-CRBN, anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The next day, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 250, 500, 1000 nM) for a predetermined time (e.g., 4-24 hours).
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Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize protein bands using an ECL substrate and an imaging system.
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-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of CDK4 and CDK6 to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Confirmation of Cereblon-Dependency using CRBN Knockout Cells
This protocol outlines how to verify that this compound-mediated degradation of CDK4/6 is dependent on Cereblon.
Materials:
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Wild-type (WT) and CRBN knockout (KO) cells (e.g., Jurkat CRBN KO)
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This compound
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All other materials from Protocol 1
Procedure:
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Cell Culture: Culture WT and CRBN KO cells under the same conditions.
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Compound Treatment: Treat both cell lines with a concentration of this compound known to cause significant degradation in WT cells (e.g., 250 nM) for a specific time (e.g., 4-8 hours).
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Western Blot Analysis: Perform Western blot analysis as described in Protocol 1 to assess the levels of CDK4, CDK6, and CRBN in both cell lines.
Expected Outcome: this compound should induce degradation of CDK4 and CDK6 in WT cells but not in CRBN KO cells.
Protocol 3: Inhibitor Co-treatment to Confirm Proteasome-Mediated Degradation
This protocol describes how to use inhibitors of the ubiquitin-proteasome system to confirm the mechanism of degradation.
Materials:
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Cell line of interest
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This compound
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MG132 (proteasome inhibitor)
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MLN4924 (Cullin-RING ligase inhibitor)
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All other materials from Protocol 1
Procedure:
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Inhibitor Pre-treatment: Pre-treat cells with either MG132 (e.g., 20 µM) or MLN4924 (e.g., 1 µM) for 1-2 hours.
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Compound Co-treatment: Add this compound at a concentration that induces significant degradation and co-incubate for the desired time (e.g., 4 hours).
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Western Blot Analysis: Perform Western blot analysis as described in Protocol 1 to assess the levels of CDK4 and CDK6.
Expected Outcome: Pre-treatment with MG132 or MLN4924 should prevent the degradation of CDK4 and CDK6 by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
Table 2: Degradation of CDK4 and CDK6 by this compound in Molt4 Cells
| Protein | Fold Change vs. Control (250 nM this compound for 5h) |
| CDK4 | ~ -2.5 |
| CDK6 | ~ -3.0 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values should be determined empirically by performing a dose-response experiment as described in Protocol 1.
Visualizations
Caption: Mechanism of this compound-induced degradation of CDK4/6.
Caption: General experimental workflow for Western blot analysis.
Caption: Logic for confirming Cereblon-dependent degradation.
References
Technical Support Center: Minimizing Cytotoxicity of BSJ-03-204 in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the PROTAC® degrader BSJ-03-204, particularly in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, potent PROTAC (Proteolysis Targeting Chimera) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3][4] It is a hetero-bifunctional molecule that consists of a ligand that binds to CDK4/6 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome. Unlike some other degraders, this compound does not induce the degradation of neosubstrates IKZF1 and IKZF3.
Q2: What is the expected outcome of treating cells with this compound?
The primary outcome of successful this compound treatment is the degradation of CDK4 and CDK6 proteins. This leads to a G1 phase cell cycle arrest and has potent anti-proliferative effects in cancer cell lines that are dependent on CDK4/6 signaling, such as various Mantle Cell Lymphoma (MCL) cell lines.
Q3: Which cell lines are considered "sensitive" to this compound?
While a definitive list of all "sensitive" cell lines is not available, sensitivity to this compound is intrinsically linked to the cell line's dependence on the CDK4/6 pathway for proliferation. Therefore, cell lines where CDK4 and/or CDK6 are key drivers of the cell cycle are expected to be highly sensitive. This includes, but is not limited to, certain hematological malignancy cell lines like Mantle Cell Lymphoma (MCL). It is crucial to empirically determine the sensitivity of your specific cell line.
Q4: What are the potential causes of excessive cytotoxicity with this compound?
Excessive cytotoxicity can stem from several factors:
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On-target toxicity: The intended degradation of CDK4/6 can be potent and may lead to significant cell cycle arrest and apoptosis, which, while intended in cancer therapy models, might be interpreted as excessive cytotoxicity.
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High Concentrations: Using concentrations significantly above the optimal range can lead to off-target effects or the "hook effect," where the formation of a productive ternary complex is impaired, and non-specific toxicity may increase.
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Prolonged Exposure: Continuous and extended exposure to the degrader can lead to cumulative toxicity.
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).
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Compound Instability: Degradation of the compound in the cell culture medium over time could potentially lead to the formation of cytotoxic byproducts.
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Cell Health: Unhealthy or stressed cells are generally more susceptible to drug-induced toxicity.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
If you observe significant cell death, especially at concentrations where you expect to see specific degradation of CDK4/6, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Detailed Steps:
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Review Experimental Parameters:
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Concentration: Are you using a concentration appropriate for your cell line? If this is the first time using this compound with a particular cell line, a dose-response experiment is crucial.
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Incubation Time: Is the incubation time appropriate? Degradation of target proteins can often be observed within a few hours. Longer incubation times (e.g., > 24 hours) may not be necessary for degradation and can increase the risk of cytotoxicity.
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Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle-only control in your experiments.
-
-
Optimize Concentration and Incubation Time:
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Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration that gives maximal CDK4/6 degradation with minimal cytotoxicity.
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Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the earliest time point at which significant CDK4/6 degradation occurs. This can help to minimize the exposure time and reduce time-dependent toxicity.
-
-
Perform Control Experiments to Differentiate On-Target vs. Off-Target Toxicity:
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Inactive Control: If available, use an inactive epimer of this compound that does not bind to Cereblon. If this control is not cytotoxic, it suggests the observed toxicity is dependent on E3 ligase engagement.
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Proteasome Inhibitor Co-treatment: Pre-treating cells with a proteasome inhibitor like MG132 should rescue the degradation of CDK4/6. If cytotoxicity is also reduced, it confirms that the cell death is a consequence of the proteasome-mediated degradation pathway initiated by this compound.
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Issue 2: Inconsistent Results or Lack of CDK4/6 Degradation
If you are not observing the expected degradation of CDK4/6, it could be due to several factors that can also indirectly lead to misinterpretation of cytotoxicity data.
Troubleshooting Steps:
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Compound Solubility and Storage: this compound is soluble in DMSO. Ensure that your stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Cell Line Characteristics: Confirm that your cell line expresses sufficient levels of both CDK4/6 and Cereblon (CRBN). The degradation is CRBN-dependent.
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The "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-target-E3 ligase) is inhibited by the formation of binary complexes (PROTAC-target and PROTAC-E3 ligase), leading to reduced degradation. If you see reduced degradation at higher concentrations, you are likely observing this effect.
Data Presentation
Table 1: Solubility and Stock Solution Preparation for this compound
| Parameter | Value | Reference |
| Molecular Weight | 832.92 g/mol | |
| Solvent | DMSO | |
| Maximum Stock Concentration | 20 mM | |
| Storage of Stock Solution | -20°C or -80°C (protect from light) |
Table 2: Example Experimental Conditions from Literature
| Cell Line(s) | Concentration Range | Incubation Time | Outcome | Reference |
| Mantle Cell Lymphoma (MCL) | 0.0001 - 100 µM | 3 - 4 days | Anti-proliferative effects | |
| Granta-519 | 1 µM | 24 hours | G1 cell cycle arrest | |
| Jurkat (Wildtype) | 0.1 - 5 µM | 4 hours | CDK4/6 degradation | |
| Molt4 | 250 nM | 5 hours | Selective CDK4/6 degradation |
Experimental Protocols
Protocol 1: Dose-Response Experiment for CDK4/6 Degradation and Cell Viability
This protocol is designed to identify the optimal concentration of this compound that results in maximal CDK4/6 degradation with minimal impact on cell viability.
Experimental Workflow
Caption: Workflow for a dose-response experiment.
Methodology:
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Cell Seeding: Seed your cells of interest in two separate multi-well plates (e.g., 12-well for Western blot and 96-well for viability) at a density that will ensure they are in the exponential growth phase at the time of harvest.
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Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. A suggested range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
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Treatment: After allowing the cells to adhere (typically overnight), replace the medium with the medium containing the different concentrations of this compound or vehicle control.
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Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Harvesting and Analysis:
-
For Western Blot: Lyse the cells from one plate, quantify the protein concentration, and perform Western blotting to detect the levels of CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin).
-
For Cell Viability: Use a commercial cell viability assay (e.g., CellTiter-Glo®, MTT, or RealTime-Glo™) on the second plate according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the band intensities from the Western blot to determine the DC50 (concentration for 50% degradation). Plot the cell viability data to determine the IC50 (concentration for 50% inhibition of viability). The optimal concentration for your experiments will be a balance between these two values.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
References
proper storage and handling of BSJ-03-204 to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of BSJ-03-204 to maintain its activity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C.[1][2] Under these conditions, it is stable for at least one month.[3] For extended storage, up to six months, it is recommended to store the compound at -80°C.[3]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble up to 20 mM in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would dissolve 0.833 mg of this compound (MW: 832.92 g/mol ) in 1 mL of DMSO.
Q3: How should I store the stock solution?
A3: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect the stock solution from light.
Q4: What is the mechanism of action of this compound?
A4: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It is a hetero-bifunctional molecule composed of a ligand that binds to CDK4/6 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. Notably, this compound does not induce the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1/3).
Q5: What are the expected cellular effects of this compound treatment?
A5: Treatment with this compound is expected to lead to the degradation of CDK4 and CDK6, resulting in a G1 cell cycle arrest and inhibition of cell proliferation in sensitive cell lines, such as mantle cell lymphoma (MCL) cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or reduced degradation of CDK4/6 observed in Western Blot. | Improper storage or handling of this compound: Compound may have degraded due to exposure to light, repeated freeze-thaw cycles, or prolonged storage at improper temperatures. | Always store the solid compound and stock solutions at the recommended temperatures (-20°C or -80°C) and protect from light. Use fresh aliquots for each experiment. |
| Cell line is not sensitive to this compound: The cell line may lack the necessary components of the degradation machinery (e.g., low Cereblon expression). | Confirm the expression of Cereblon in your cell line. As a positive control, consider using a cell line known to be sensitive to this compound, such as Granta-519 or Molt4 cells. | |
| Insufficient treatment time or concentration: The concentration or duration of treatment may not be optimal for inducing degradation in your specific cell line. | Perform a dose-response and time-course experiment to determine the optimal conditions. Concentrations ranging from 0.1 to 5 µM for 4 hours have been shown to induce CDK4/6 degradation. | |
| Inconsistent results between experiments. | Variability in stock solution concentration: Inaccurate weighing of the compound or pipetting errors during stock solution preparation. | Ensure accurate weighing using a calibrated balance. Use calibrated pipettes for preparing stock solutions and serial dilutions. |
| Cell passage number and confluency: Higher passage numbers or variations in cell confluency at the time of treatment can affect cellular responses. | Use cells with a consistent and low passage number. Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment. | |
| Unexpected cellular toxicity. | High concentration of DMSO: The final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is below 0.5% (v/v) in your experiments. Include a vehicle control (DMSO alone) to assess its effect. |
| Off-target effects: Although this compound is selective for CDK4/6 degradation, high concentrations may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for CDK4/D1 | 26.9 nM | Biochemical Assay | |
| IC₅₀ for CDK6/D1 | 10.4 nM | Biochemical Assay | |
| Effective Concentration for CDK4/6 Degradation | 0.1 - 5 µM | WT cells | |
| Concentration for G1 Arrest | 1 µM | MCL cell lines | |
| Anti-proliferative Concentration Range | 0.0001 - 100 µM | MCL cell lines |
Table 2: Storage and Stability of this compound Stock Solution
| Storage Temperature | Duration | Light Protection | Reference |
| -20°C | 1 month | Required | |
| -80°C | 6 months | Required |
Experimental Protocols
Western Blot for CDK4/6 Degradation
Objective: To qualitatively and quantitatively assess the degradation of CDK4 and CDK6 protein levels following this compound treatment.
Methodology:
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Cell Seeding: Plate cells (e.g., Granta-519) at a density that will result in 70-80% confluency at the time of harvest.
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Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities relative to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., 1 µM) or vehicle control for 24 hours.
-
Cell Harvest and Fixation:
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Harvest cells by trypsinization and wash with PBS.
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Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Western blot workflow for analyzing CDK4/6 degradation.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
identifying and mitigating potential off-target effects of BSJ-03-204
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of the PROTAC® degrader, BSJ-03-204.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-targets?
A1: this compound is a potent and selective Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1][2]. It is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the proximity of CDK4/6 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6[3].
Q2: What are the known off-targets that this compound is designed to AVOID?
A2: this compound is specifically designed to prevent the degradation of the common neosubstrate off-targets of some Cereblon-based PROTACs, namely the zinc finger proteins IKZF1 and IKZF3[1][2]. This selectivity is a key feature of the molecule.
Q3: What are the potential sources of other off-target effects for this compound?
A3: Potential off-target effects for a PROTAC like this compound can arise from several mechanisms:
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Warhead-related off-targets: The Palbociclib warhead may bind to other kinases, although it is known to be highly selective for CDK4/6.
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E3 Ligase Binder-related off-targets: The Cereblon ligand component could potentially interact with other proteins.
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Ternary Complex-mediated off-targets: The this compound-induced ternary complex (CDK4/6-BSJ-03-204-CRBN) could theoretically recruit other proteins for degradation.
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"Hook Effect": At very high concentrations, the formation of binary complexes (this compound with either CDK4/6 or Cereblon alone) can predominate over the productive ternary complex, which may lead to non-specific effects.
Q4: How can I experimentally distinguish between on-target and off-target effects?
A4: A multi-pronged approach is recommended:
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Use of Controls: Employ an inactive control version of this compound where either the warhead or the E3 ligase ligand is modified to be non-functional. If a phenotype is observed with this compound but not with the inactive control, it is more likely to be an on-target effect.
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Orthogonal Approaches: Use a different CDK4/6 degrader with a distinct chemical scaffold. If the same phenotype is observed, it strengthens the evidence for an on-target effect.
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Target Knockdown/Knockout: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of CDK4 and CDK6. A similar phenotype suggests an on-target effect.
II. Troubleshooting Guides
This section provides guidance for specific issues you might encounter during your experiments with this compound.
Problem 1: Unexpected Phenotype Observed
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Possible Cause 1: Off-target protein degradation.
-
Troubleshooting Step: Perform a global proteomics experiment (e.g., SILAC or label-free quantification) to compare protein abundance in cells treated with this compound versus a vehicle control and an inactive control PROTAC. This will identify any unintended protein degradation.
-
-
Possible Cause 2: Off-target kinase inhibition by the Palbociclib warhead.
-
Troubleshooting Step: Conduct a kinome-wide profiling experiment to assess the inhibitory activity of this compound against a broad panel of kinases. Compare the results to the known selectivity profile of Palbociclib.
-
-
Possible Cause 3: Downstream effects of CDK4/6 degradation.
-
Troubleshooting Step: Analyze the signaling pathways downstream of CDK4/6 to determine if the observed phenotype is a consequence of cell cycle arrest or other known functions of CDK4/6.
-
Problem 2: High Cell Toxicity
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Possible Cause 1: On-target toxicity in the chosen cell line.
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Troubleshooting Step: Titrate the concentration of this compound to determine the minimal effective concentration for CDK4/6 degradation and the concentration at which toxicity is observed. A large therapeutic window is desirable.
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-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Step: Treat cells with an inactive control PROTAC. If toxicity persists, it is likely due to an off-target effect independent of CDK4/6 degradation. Use proteomics to identify potential off-targets that could be responsible for the toxicity.
-
Problem 3: Inconsistent Results
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting Step: Ensure consistent cell passage number, confluency, and media composition between experiments.
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and store them appropriately.
-
-
Possible Cause 3: "Hook effect" at high concentrations.
-
Troubleshooting Step: Perform a dose-response experiment to ensure you are working within the optimal concentration range for ternary complex formation and target degradation.
-
III. Data Presentation
The following tables summarize key quantitative data related to this compound and general approaches for off-target analysis.
Table 1: On-Target Activity of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| CDK4/D1 | 26.9 | Biochemical | |
| CDK6/D1 | 10.4 | Biochemical |
Table 2: Proteome-wide Selectivity of this compound in Molt4 cells (250 nM, 5h)
| Protein | Log2 Fold Change vs. Control | Significance | On-Target/Off-Target | Reference |
| CDK4 | -1.0 | Significant | On-Target | |
| CDK6 | -1.5 | Significant | On-Target | |
| IKZF1 | No significant change | Not Significant | Known Negative | |
| IKZF3 | No significant change | Not Significant | Known Negative |
Table 3: Example Data from a Kinome Profiling Study of a CDK4/6 Inhibitor (Illustrative)
| Kinase | IC₅₀ (nM) | Selectivity vs. CDK4 |
| CDK4 | 10 | 1x |
| CDK6 | 15 | 1.5x |
| GSK3B | 500 | 50x |
| ROCK1 | >10,000 | >1000x |
| PIM1 | >10,000 | >1000x |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Global Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines a general workflow for identifying off-target protein degradation.
1. Cell Culture and Labeling:
- Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, and the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
- Ensure complete incorporation of the heavy amino acids over several cell doublings.
2. Treatment:
- Treat the "heavy" labeled cells with this compound at the desired concentration and for the desired time.
- Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
3. Cell Lysis and Protein Digestion:
- Combine equal numbers of cells from the "heavy" and "light" populations.
- Lyse the combined cell pellet and digest the proteins into peptides using trypsin.
4. LC-MS/MS Analysis:
- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Use software such as MaxQuant to identify and quantify the "light" and "heavy" peptides.
- The ratio of heavy to light peptide intensities reflects the change in protein abundance upon treatment with this compound.
- Proteins with a significantly decreased heavy/light ratio are potential off-targets of degradation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound engages with a potential off-target protein in intact cells.
1. Cell Treatment:
- Treat cells with this compound or a vehicle control for a specified time.
2. Heating:
- Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
3. Lysis and Centrifugation:
- Lyse the cells by freeze-thaw cycles.
- Centrifuge the lysates at high speed to pellet the aggregated proteins.
4. Protein Quantification:
- Collect the supernatant containing the soluble proteins.
- Quantify the amount of the specific protein of interest in the soluble fraction using Western blotting or ELISA.
5. Data Analysis:
- Plot the percentage of soluble protein as a function of temperature for both the treated and control samples.
- A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 3: Kinome Profiling
This protocol assesses the selectivity of this compound against a broad panel of kinases.
1. Assay Setup:
- Use a commercial kinome profiling service or an in-house platform with a large panel of purified kinases.
- Prepare a series of dilutions of this compound.
2. Kinase Reaction:
- In a multi-well plate, incubate each kinase with its specific substrate, ATP (often radiolabeled [γ-³³P]ATP), and the different concentrations of this compound.
3. Detection:
- Measure the kinase activity by quantifying the amount of phosphorylated substrate.
4. Data Analysis:
- Calculate the percentage of inhibition for each kinase at each concentration of this compound.
- Determine the IC₅₀ value for each kinase to generate a selectivity profile.
V. Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of action for this compound-mediated degradation of CDK4/6.
Diagram 2: Experimental Workflow for Off-Target Identification
Caption: A workflow for the identification and validation of potential off-target effects.
Diagram 3: Logic for Mitigating Off-Target Effects
Caption: A logical framework for mitigating identified off-target effects.
References
Technical Support Center: BSJ-03-204 Treatment for Complete Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BSJ-03-204 for targeted protein degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful implementation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the dual degradation of CDK4 and CDK6.[1][2] It is a hetero-bifunctional molecule that consists of a ligand that binds to CDK4/6 (based on the inhibitor Palbociclib) and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] By bringing CDK4/6 and Cereblon into close proximity, this compound facilitates the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome.[2][3] This targeted degradation leads to G1 phase cell cycle arrest and exhibits anti-proliferative effects in cancer cells.[1][4] A key feature of this compound is its selectivity, as it does not induce the degradation of neosubstrates typically associated with some Cereblon-based PROTACs, such as IKZF1 and IKZF3.[1][5][6]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent anti-proliferative effects in various mantle cell lymphoma (MCL) cell lines, including Jeko-1, Mino, Granta-519, Rec-1, and Maver-1 cells.[7] It has also been shown to effectively degrade CDK4/6 in Jurkat and Molt4 cells.[8]
Q3: What are the recommended concentrations and treatment times for this compound?
A3: The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific experimental endpoint. However, based on available data, the following ranges can be used as a starting point:
It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Troubleshooting Guide
Issue 1: Incomplete or no degradation of CDK4/6.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration (The "Hook Effect") | At very high concentrations, PROTACs can form non-productive binary complexes (this compound with either CDK4/6 or Cereblon alone), which inhibits the formation of the productive ternary complex required for degradation. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to identify the optimal concentration for degradation. |
| Insufficient Incubation Time | The kinetics of protein degradation can vary between cell lines. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal this compound concentration to determine the time point of maximal degradation. |
| Low Cereblon (CRBN) Expression | The activity of this compound is dependent on the presence of its E3 ligase, Cereblon. Verify the expression level of CRBN in your cell line using Western blot or qPCR. If CRBN expression is low, consider using a different cell line with higher endogenous expression. |
| Impaired Proteasome Function | PROTAC-mediated degradation relies on a functional ubiquitin-proteasome system. To confirm proteasome activity, include a positive control by pre-treating cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should rescue the degradation of CDK4/6. |
| High Protein Synthesis Rate | The cell's natural protein synthesis machinery may be counteracting the degradation process. A shorter treatment time might reveal more significant degradation before new protein synthesis occurs. |
Issue 2: Significant off-target effects are observed.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding at high concentrations | High concentrations of any small molecule can lead to off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Cell line-specific factors | The proteomic landscape of a cell line can influence the activity and specificity of a PROTAC. Consider performing unbiased proteomics to identify any unintended protein degradation. Proteomic analysis of Molt4 cells treated with 250 nM this compound for 5 hours has shown it to be selective for CDK4/6.[8] |
| Confirmation of On-Target Mechanism | To confirm that the observed phenotype is due to CDK4/6 degradation and not off-target effects, a rescue experiment can be performed. This can be achieved by overexpressing a degradation-resistant mutant of CDK4 or CDK6. |
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 26.9 nM | CDK4/D1 | [1][2][4] |
| 10.4 nM | CDK6/D1 | [1][2][4] | |
| Effective Concentration for G1 Arrest | 1 µM (in Granta-519 cells) | CDK4/6 | [1] |
| Effective Concentration for Anti-Proliferation | 0.0001 - 100 µM (in MCL cell lines) | CDK4/6 | [1][4] |
Experimental Protocols
Protocol 1: Western Blot for CDK4/6 Degradation
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 5 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 4 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities and determine the extent of protein degradation relative to the loading control.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus indicative of the number of viable cells.
-
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound leading to targeted degradation of CDK4/6.
Caption: A generalized workflow for evaluating the efficacy of this compound in vitro.
Caption: The role of CDK4/6 in cell cycle progression and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in cell cycle analysis with BSJ-03-204
This technical support resource is designed for researchers, scientists, and drug development professionals using BSJ-03-204 in cell cycle analysis experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on the cell cycle?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] It is a hybrid molecule that links the CDK4/6 inhibitor Palbociclib to a ligand for the E3 ubiquitin ligase Cereblon.[3] This dual-action molecule first inhibits the kinase activity of CDK4/6 and then triggers their ubiquitination and subsequent degradation by the proteasome.[3] Since CDK4 and CDK6 are key regulators of the G1 to S phase transition in the cell cycle, the expected outcome of treating susceptible cells with this compound is a robust G1 cell cycle arrest.[1]
Q2: How does this compound differ from other CDK4/6 inhibitors like Palbociclib?
While both this compound and Palbociclib target CDK4/6, they have distinct mechanisms of action. Palbociclib is a small molecule inhibitor that reversibly binds to the ATP-binding pocket of CDK4/6, inhibiting their kinase activity.[4] In contrast, this compound is a degrader; it not only inhibits CDK4/6 but also leads to their elimination from the cell.[2] This can result in a more sustained and potent inhibition of the CDK4/6 pathway. Additionally, some Palbociclib-based PROTACs can have off-target effects, such as the degradation of IKZF1/3, but this compound has been specifically designed to avoid this, making it a more selective tool.[3][5]
Q3: What are the key experimental parameters to consider when using this compound?
For optimal results, consider the following parameters:
-
Concentration: Effective concentrations can range from 0.1 µM to 5 µM for degradation and around 1 µM for inducing G1 arrest.[1][2]
-
Incubation Time: For degradation of CDK4/6, a 4-hour incubation may be sufficient.[2] To observe a significant G1 arrest, a longer incubation of 24 hours or more is recommended.[1]
-
Cell Line Selection: The effects of this compound are dependent on the expression of Cereblon and the dependence of the cell line on the CDK4/6 pathway for proliferation.[5]
-
Compound Stability: Ensure proper storage of this compound (-20°C for short-term, -80°C for long-term) to maintain its activity.[1]
Troubleshooting Unexpected Results
Issue 1: No significant G1 arrest is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | Ensure the compound has been stored correctly and prepare fresh dilutions from a stock solution. |
| Insufficient Incubation Time | Increase the incubation time to 24, 48, or even 72 hours, as the establishment of a G1 block can be time-dependent. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell Line Resistance | The cell line may not be dependent on CDK4/6 for proliferation. This can be due to mutations in downstream components of the pathway, such as RB1 loss.[6] Confirm the RB status of your cell line. |
| Low Cereblon Expression | This compound-mediated degradation is dependent on the E3 ligase Cereblon (CRBN).[5] Verify the expression of CRBN in your cell line via Western blot or qPCR. |
Issue 2: A significant increase in cell death is observed instead of G1 arrest.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of the compound may lead to off-target effects and cytotoxicity.[6] Reduce the concentration of this compound. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to the inhibition of the CDK4/6 pathway, leading to apoptosis. |
| Off-Target Effects | Although designed to be selective, at high concentrations, off-target effects cannot be entirely ruled out.[7][8] Consider using a lower concentration or a different CDK4/6 inhibitor for comparison. |
Issue 3: An accumulation of cells in a phase other than G1 is observed.
| Possible Cause | Troubleshooting Steps |
| Cell Cycle Synchronization Issues | If you are synchronizing your cells before treatment, the synchronization protocol itself might be causing artifacts. Include a control for the synchronization method alone. |
| Complex Cell Cycle Dysregulation | In some cancer cell lines with multiple genetic alterations, the response to CDK4/6 degradation might be atypical. |
| Prolonged G1 Arrest Leading to Senescence or Other Fates | A prolonged G1 arrest can lead to other cellular outcomes, such as senescence, which might present as an altered cell cycle profile over longer time points.[9] |
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 for CDK4/D1 | 26.9 nM | N/A | [1][2] |
| IC50 for CDK6/D1 | 10.4 nM | N/A | [1][2] |
| Concentration for G1 Arrest | 1 µM | Granta-519 | [1] |
| Concentration for Anti-proliferative Effects | 0.0001-100 µM | MCL cell lines | [1][2] |
| Concentration for CDK4/6 Degradation | 0.1-5 µM | WT Jurkat cells | [1][2] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Western Blot for CDK4/6 Degradation
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing Pathways and Workflows
Caption: Mechanism of action of this compound as a PROTAC for CDK4/6 degradation.
Caption: The role of CDK4/6 in the G1-S transition and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected cell cycle analysis results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
Validation & Comparative
A Head-to-Head Comparison of BSJ-03-204 and Palbociclib in Preclinical Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of a novel CDK4/6 degrader, BSJ-03-204, and the established CDK4/6 inhibitor, palbociclib (B1678290). The information presented is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted cancer therapies.
Introduction
Palbociclib is a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2] By blocking the activity of CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation. It is approved for the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer.
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of CDK4 and CDK6.[3][4][5] It is a heterobifunctional molecule that links a palbociclib-based CDK4/6 ligand to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This dual-binding action brings CDK4/6 into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. A key feature of this compound is its selectivity for CDK4/6 degradation without inducing the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).
Mechanism of Action
Palbociclib functions as a competitive inhibitor at the ATP-binding pocket of CDK4 and CDK6, thereby blocking their kinase activity. In contrast, this compound acts as a degrader, leading to the physical elimination of the CDK4 and CDK6 proteins from the cell.
Efficacy Data
Biochemical Activity
This compound was designed based on the chemical scaffold of palbociclib. As a PROTAC, its primary mode of action is degradation rather than inhibition. However, it retains inhibitory activity against its target kinases.
| Compound | Target | IC50 (nM) |
| This compound | CDK4/Cyclin D1 | 26.9 |
| CDK6/Cyclin D1 | 10.4 |
Anti-proliferative Activity in Mantle Cell Lymphoma (MCL)
The anti-proliferative effects of this compound and palbociclib were evaluated in a panel of mantle cell lymphoma (MCL) cell lines. The data below is extracted from the study by Jiang et al., which directly compared the two compounds.
| Cell Line | This compound GI50 (nM) | Palbociclib GI50 (nM) |
| Granta-519 | 18 | 25 |
| Jeko-1 | 12 | 20 |
| Mino | 15 | 22 |
| Z-138 | >1000 | >1000 |
Data is presented as the concentration that inhibits cell growth by 50% (GI50) and is based on the findings from Jiang et al., Angew Chem Int Ed Engl. 2019 May 6;58(19):6321-6326 and its supplementary information.
Experimental Protocols
Cell Lines and Culture
Granta-519, Jeko-1, Mino, and Z-138 mantle cell lymphoma cell lines were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Anti-proliferative Assay
Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or palbociclib (from 0.0001 to 100 μM) for 3 or 4 days. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader. The half-maximal growth inhibition (GI50) values were calculated using GraphPad Prism software.
Western Blot Analysis
Cells were treated with the indicated compounds for the specified times. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using the BCA protein assay (Thermo Fisher Scientific). Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, p-Rb (Ser780), total Rb, and β-actin. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Granta-519 cells were treated with 1 μM of this compound for 24 hours. After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C. Fixed cells were then washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. The DNA content was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) was determined using FlowJo software.
Summary of Findings
The preclinical data indicates that this compound is a potent degrader of CDK4 and CDK6. In comparative studies using MCL cell lines, this compound demonstrated slightly more potent anti-proliferative activity in sensitive cell lines (Granta-519, Jeko-1, and Mino) compared to palbociclib. Both compounds were ineffective in the Z-138 cell line, suggesting a similar spectrum of activity in this context.
The mechanism of action of this compound, which involves the catalytic degradation of its targets, offers a potential advantage over traditional inhibition by palbociclib. By eliminating the target proteins, PROTACs like this compound may lead to a more sustained and durable biological response. Further in vivo studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound versus palbociclib.
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. A novel approach to eliminate therapy-resistant mantle cell lymphoma: synergistic effects of Vorinostat with Palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CDK4/6 PROTAC Degraders: BSJ-03-204 vs. BSJ-02-162
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Palbociclib-based Proteolysis Targeting Chimera (PROTAC) degraders targeting Cyclin-Dependent Kinase 4 and 6 (CDK4/6): BSJ-03-204 and BSJ-02-162. This analysis is based on available preclinical data, focusing on their mechanism of action, cellular activities, and key differences to aid in the selection of the appropriate tool compound for research and development.
Introduction to CDK4/6 PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (in this case, CDK4/6), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. This compound and BSJ-02-162 are both potent CDK4/6 degraders that utilize the Cereblon (CRBN) E3 ligase.[1]
Core Distinctions: Selectivity Profile
The primary difference between this compound and BSJ-02-162 lies in their selectivity. While both effectively degrade CDK4 and CDK6, BSJ-02-162 possesses a broader activity profile.
-
This compound is a selective dual degrader of CDK4 and CDK6 . It does not induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), which are common neosubstrates of CRBN-based PROTACs.[1][2][3]
-
BSJ-02-162 is a dual degrader of CDK4/6 and IKZF1/3 .[1] This dual activity can lead to different biological outcomes compared to the selective degradation of CDK4/6.
Quantitative Performance Comparison
While precise DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from head-to-head studies under identical conditions are not consistently reported in the primary literature, the available data on their biochemical and cellular activities are summarized below.
| Parameter | This compound | BSJ-02-162 | Reference |
| Target Warhead | Palbociclib | Palbociclib | |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | |
| Primary Targets | CDK4, CDK6 | CDK4, CDK6 | |
| Additional Targets | None | IKZF1, IKZF3 | |
| CDK4/D1 IC50 | 26.9 nM | Not Reported | |
| CDK6/D1 IC50 | 10.4 nM | Not Reported |
Cellular and Biological Activities
Both compounds have demonstrated potent anti-cancer activity in preclinical models, particularly in mantle cell lymphoma (MCL) cell lines. Their effects are a direct consequence of CDK4/6 degradation, leading to cell cycle arrest and inhibition of proliferation.
Cell Cycle Arrest
Treatment with both this compound and BSJ-02-162 leads to a potent G1 cell cycle arrest. This is a hallmark of CDK4/6 inhibition and degradation, as the G1-S phase transition is critically dependent on CDK4/6 activity. The degradation of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its suppression of E2F transcription factors and blocking entry into the S phase.
Anti-Proliferative Effects
Both degraders exhibit potent anti-proliferative effects in various cancer cell lines. Notably, due to its dual degradation of CDK4/6 and IKZF1/3, BSJ-02-162 has shown enhanced anti-proliferative effects in many MCL cell lines compared to the selective CDK4/6 degrader this compound . This suggests that the simultaneous targeting of the cell cycle (via CDK4/6) and the B-cell development and survival pathways (via IKZF1/3) may offer a synergistic therapeutic advantage in certain hematological malignancies.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and BSJ-02-162.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of CDK4, CDK6, and IKZF1/3 following PROTAC treatment.
-
Cell Culture and Treatment:
-
Jurkat or MCL cell lines (e.g., Granta-519) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Cells are seeded in 6-well plates and allowed to adhere (if applicable).
-
Cells are treated with various concentrations of this compound, BSJ-02-162, or vehicle control (DMSO) for a specified duration (e.g., 4 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates are incubated on ice for 30 minutes and then centrifuged to pellet cell debris.
-
The supernatant containing the protein is collected, and the protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-PAGE gel.
-
Proteins are separated by electrophoresis and then transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., GAPDH or Vinculin).
-
The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Band intensities are quantified using densitometry software.
-
Cell Viability Assay
This assay measures the anti-proliferative effects of the PROTACs.
-
Cell Seeding:
-
MCL cells are seeded in 96-well plates at an appropriate density in their respective growth media.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of this compound, BSJ-02-162, or vehicle control (DMSO).
-
-
Incubation:
-
Plates are incubated for a specified period (e.g., 3 or 4 days) at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Cell viability is assessed using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a plate reader.
-
-
Data Analysis:
-
The results are normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
-
Cell Cycle Analysis
This protocol is used to determine the effect of the PROTACs on cell cycle distribution.
-
Cell Treatment:
-
Jurkat or MCL cells are treated with the PROTACs (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Fixation:
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
Fixed cells are stored at -20°C for at least 2 hours.
-
-
Staining:
-
Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Cells are incubated in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
The DNA content of the cells is analyzed using a flow cytometer.
-
-
Data Analysis:
-
The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.
-
Conclusion
This compound and BSJ-02-162 are both valuable tool compounds for studying the biological roles of CDK4/6 and the therapeutic potential of their degradation. The choice between these two degraders should be guided by the specific research question:
-
This compound is the preferred compound for studying the specific consequences of selective CDK4/6 degradation without the confounding effects of IKZF1/3 degradation.
-
BSJ-02-162 is a suitable tool for investigating the potential synergistic effects of combined CDK4/6 and IKZF1/3 degradation , particularly in the context of B-cell malignancies.
This guide provides a framework for understanding the key attributes of these two CDK4/6 PROTACs. Researchers should always refer to the primary literature for the most detailed information and context.
References
A Comparative Guide to the Selectivity Profile of BSJ-03-204 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor BSJ-03-204 with other relevant kinase inhibitors, focusing on their selectivity profiles. The information is supported by experimental data to aid in the evaluation and selection of appropriate compounds for research and development.
Introduction to this compound
This compound is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1][2]. It is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of target proteins[2]. This compound is based on the CDK4/6 inhibitor Palbociclib and is linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. This mechanism of action, inducing protein degradation rather than just inhibition, differentiates it from traditional kinase inhibitors. A key feature of this compound is its high selectivity for CDK4 and CDK6 without inducing the degradation of neosubstrates IKZF1 and IKZF3, a common off-target effect for some CRBN-based PROTACs.
Quantitative Selectivity Profile
The following tables summarize the quantitative data on the selectivity of this compound and its analogs, as well as a comparison with approved CDK4/6 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
Table 2: Proteome-Wide Selectivity of this compound and Analogs in Molt4 Cells
Data from quantitative proteomics analysis after 5-hour treatment with 250 nM of the compound. The values represent the fold change in protein abundance.
| Protein | This compound (Dual CDK4/6 Degrader) | BSJ-02-162 (CDK4/6 & IKZF1/3 Degrader) | BSJ-04-132 (Selective CDK4 Degrader) | BSJ-03-123 (Selective CDK6 Degrader) |
| CDK4 | Degraded | Degraded | Degraded | Not Degraded |
| CDK6 | Degraded | Degraded | Not Degraded | Degraded |
| IKZF1 | Not Degraded | Degraded | Not Degraded | Not Degraded |
| IKZF3 | Not Degraded | Degraded | Not Degraded | Not Degraded |
Table 3: Comparative Selectivity of Approved CDK4/6 Inhibitors
| Inhibitor | Primary Targets | Relative Potency | Key Off-Targets (at higher concentrations) |
| Palbociclib | CDK4, CDK6 | Similar potency against CDK4 and CDK6 | Highly selective with limited off-target activity |
| Ribociclib | CDK4, CDK6 | Greater potency against CDK4 than CDK6 | Highly selective with minimal off-target activity |
| Abemaciclib | CDK4, CDK6 | Significantly greater potency against CDK4 than CDK6 | CDK9, GSK3β, and other kinases |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of target proteins such as CDK4, CDK6, IKZF1, and IKZF3.
-
Cell Culture and Treatment: Jurkat or Molt4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded at an appropriate density and treated with the indicated concentrations of PROTACs (e.g., this compound) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, cells are harvested and washed with ice-cold PBS. Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are incubated on ice for 30 minutes with occasional vortexing, followed by centrifugation to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto an SDS-PAGE gel. After electrophoresis, the separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The blocked membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-CDK4, anti-CDK6, anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH or anti-β-actin). After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities can be quantified using densitometry software.
Quantitative Mass Spectrometry-Based Proteomics
This method provides a comprehensive and unbiased analysis of the proteome-wide selectivity of the degraders.
-
Sample Preparation: Molt4 cells are treated with the specified degrader (e.g., 250 nM this compound) or DMSO for a defined period (e.g., 5 hours). Cells are harvested, washed, and lysed. The protein concentration is determined, and proteins are reduced with DTT and alkylated with iodoacetamide.
-
Protein Digestion: The proteins are digested into peptides using a protease, typically trypsin, overnight at 37°C.
-
Peptide Labeling (for multiplexed analysis): For relative quantification between different treatment conditions, peptides can be labeled with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and ionized before entering the mass spectrometer.
-
Data Analysis: The acquired MS/MS spectra are searched against a human protein database to identify peptides and their corresponding proteins. Protein abundance is quantified based on the intensity of the reporter ions (for labeled experiments) or by label-free quantification methods. Proteins with significantly altered abundance in the degrader-treated samples compared to the control are identified as potential off-targets.
Cell Viability (MTS) Assay
This colorimetric assay is used to determine the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., mantle cell lymphoma cell lines) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound, Palbociclib) or DMSO as a control for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: The CDK4/6-Rb signaling pathway in cell cycle progression.
Caption: Mechanism of action of this compound as a PROTAC.
Caption: General experimental workflow for evaluating kinase inhibitors.
References
A Comparative Analysis of BSJ-03-204 and Ribociclib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two molecules targeting the cyclin-dependent kinase 4 and 6 (CDK4/6) pathway, a critical regulator of the cell cycle frequently dysregulated in cancer. We will examine BSJ-03-204, a selective CDK4/6 dual degrader (PROTAC), and ribociclib (B560063), a well-established CDK4/6 inhibitor. This comparison is based on preclinical data from studies in various cancer cell lines.
At a Glance: Key Differences
| Feature | This compound | Ribociclib |
| Mechanism of Action | Induces the degradation of CDK4 and CDK6 proteins (PROTAC) | Inhibits the kinase activity of CDK4 and CDK6 |
| Primary Therapeutic Target | CDK4/6 | CDK4/6 |
| Downstream Effect | Loss of CDK4/6 protein, leading to G1 cell cycle arrest | Inhibition of Rb phosphorylation, leading to G1 cell cycle arrest |
| Reported Cancer Cell Line Activity | Mantle Cell Lymphoma (MCL) | Breast Cancer, Lymphoma, Neuroblastoma, and others |
Mechanism of Action: Degrader vs. Inhibitor
This compound and ribociclib both target CDK4 and CDK6, key proteins that drive the cell cycle forward from the G1 to the S phase. However, they do so through fundamentally different mechanisms.
Ribociclib acts as a conventional small molecule inhibitor. It binds to the ATP-binding pocket of CDK4 and CDK6, preventing them from phosphorylating their primary substrate, the Retinoblastoma (Rb) protein.[1][2][3] This inhibition maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and cell cycle progression.[1][2] This leads to a cytostatic effect, causing the cancer cells to arrest in the G1 phase of the cell cycle.
This compound , on the other hand, is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule with one end that binds to CDK4/6 and another that recruits an E3 ubiquitin ligase, Cereblon. This proximity induces the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome. The resulting loss of CDK4/6 protein also leads to a G1 cell cycle arrest. A key feature of this compound is its selectivity for CDK4/6 degradation without affecting the degradation of other proteins like IKZF1/3.
Signaling Pathway Diagram
References
Unraveling the Inertness of BSJ-03-204: A Comparative Guide to IKZF1/3 Degradation
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of targeted protein degradation is paramount. While the PROTAC BSJ-03-204 effectively recruits the CRL4-CRBN E3 ubiquitin ligase to degrade CDK4/6, it notably fails to induce the degradation of the lymphoid transcription factors IKZF1 and IKZF3. This guide provides a detailed comparison with established IKZF1/3 degraders, lenalidomide (B1683929) and pomalidomide, elucidating the molecular rationale for this compound's inaction on these specific neosubstrates, supported by experimental data and methodologies.
The Decisive Role of Molecular Interface: Why this compound Spares IKZF1/3
The inability of this compound to degrade Ikaros (IKZF1) and Aiolos (IKZF3) is not a matter of failed recruitment of the E3 ligase, but rather a failure to form a stable ternary complex between CRBN, the degrader, and the target protein. This is in stark contrast to immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which function as "molecular glues" to promote this very interaction.
The key to this functional divergence lies in a specific chemical modification within the cereblon-binding moiety of this compound. Unlike lenalidomide and pomalidomide, which possess a glutarimide (B196013) ring, this compound incorporates an oxylamide in place of the thalidomide (B1683933) aryl amine nitrogen. This seemingly subtle alteration has profound consequences for the topology of the drug-CRBN binding surface, preventing the specific protein-protein interactions required to recruit IKZF1 and IKZF3 for ubiquitination and subsequent proteasomal degradation.
In essence, while this compound can successfully bind to CRBN, the resulting composite interface is not complementary to the degron of IKZF1/3. Lenalidomide and pomalidomide, however, upon binding to CRBN, create a novel surface that is recognized by a specific degron on IKZF1 and IKZF3, leading to their efficient degradation.
Comparative Performance Data
The following tables summarize the key quantitative data comparing the activity of this compound with lenalidomide and pomalidomide, highlighting their differential effects on IKZF1/3.
| Compound | Target(s) | E3 Ligase Recruited | IKZF1/3 Degradation |
| This compound | CDK4, CDK6 | CRL4-CRBN | No |
| Lenalidomide | IKZF1, IKZF3, CK1α | CRL4-CRBN | Yes |
| Pomalidomide | IKZF1, IKZF3 | CRL4-CRBN | Yes |
| Compound | IKZF1 Degradation (DC50) | IKZF3 Degradation (DC50) | Max Degradation (Dmax) | Cell Line | Reference |
| This compound | N/A | N/A | No degradation observed | MOLM13, MM.1S | 1 |
| Lenalidomide | ~1 µM | ~0.5 µM | >90% | MM.1S | 2 |
| Pomalidomide | ~50 nM | ~20 nM | >95% | MM.1S | 2 |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. N/A indicates that degradation was not observed.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Lenalidomide acts as a molecular glue, binding to CRBN and inducing the recruitment of IKZF1/3 for ubiquitination and proteasomal degradation.
Caption: this compound, a PROTAC, binds to both CRBN and its target CDK4/6, leading to CDK4/6 degradation. However, its chemical structure prevents the necessary interaction with IKZF1/3.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and IKZF1/3 degraders.
Western Blotting for Protein Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of target proteins (IKZF1, IKZF3, CDK4, CDK6) upon treatment with compounds.
Protocol:
-
Cell Culture and Treatment: Human multiple myeloma (MM.1S) or other relevant cell lines are cultured to logarithmic growth phase. Cells are then treated with various concentrations of this compound, lenalidomide, pomalidomide, or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for IKZF1, IKZF3, CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of the target proteins are normalized to the loading control to determine the extent of degradation.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Objective: To determine if the compounds promote the interaction between CRBN and IKZF1/3.
Protocol:
-
Cell Culture and Treatment: Cells are treated with the respective compounds or DMSO as described for Western blotting.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. An antibody against CRBN is then added to the lysate and incubated overnight at 4°C with gentle rotation. Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then analyzed by Western blotting using antibodies against IKZF1 and IKZF3 to detect their presence in the CRBN immunoprecipitate.
HiBiT Protein Degradation Assay
Objective: To quantitatively measure the degradation kinetics of a target protein in live cells.
Protocol:
-
Cell Line Generation: A cell line is engineered to express the target protein (e.g., IKZF1) tagged with a small, 11-amino-acid peptide called HiBiT.
-
Cell Plating and Treatment: The engineered cells are plated in a multi-well plate and treated with a serial dilution of the test compounds.
-
Lysis and Detection: At various time points, a lytic reagent containing the LgBiT protein is added to the cells. LgBiT has a high affinity for HiBiT, and their binding reconstitutes a functional NanoLuc luciferase.
-
Luminescence Measurement: The luminescence signal, which is directly proportional to the amount of HiBiT-tagged protein remaining in the cells, is measured using a luminometer.
-
Data Analysis: The luminescence data is used to calculate the percentage of protein degradation at each compound concentration and time point, from which DC50 and Dmax values can be determined.
Conclusion
The selective degradation of proteins is a powerful therapeutic strategy. The case of this compound's inability to degrade IKZF1/3 provides a clear example of the exquisite specificity that can be engineered into protein degraders. The oxylamide modification in this compound, while preserving its ability to bind CRBN and degrade CDK4/6, ablates the necessary interactions for IKZF1/3 recruitment. This highlights the critical role of the ternary complex interface in determining the substrate scope of molecular glues and PROTACs, offering valuable insights for the rational design of future targeted protein degraders with improved selectivity and safety profiles.
Comparative Analysis of the Anti-Proliferative Effects of BSJ-03-204 and Lenalidomide
A detailed guide for researchers on the distinct mechanisms and efficacy of a targeted protein degrader versus a molecular glue.
This guide provides a comprehensive comparison of BSJ-03-204, a selective CDK4/6 PROTAC (Proteolysis Targeting Chimera) degrader, and Lenalidomide (B1683929), an established immunomodulatory drug (IMiD) with anti-proliferative properties. We delve into their distinct mechanisms of action, present comparative experimental data on their efficacy, and provide detailed protocols for key assays relevant to their study.
Introduction and Overview
This compound is a heterobifunctional small molecule designed to induce the selective degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] It functions as a PROTAC, linking the CDK4/6 inhibitor palbociclib (B1678290) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4] This proximity-induced mechanism leads to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, resulting in potent anti-proliferative effects, primarily through G1 cell cycle arrest.[1][2][5] Notably, this compound is engineered to be a selective CDK4/6 degrader without inducing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), which are known targets of many CRBN-binding molecules.[4][6][7]
Lenalidomide , a derivative of thalidomide, is a widely used therapeutic agent for multiple myeloma (MM) and other hematological malignancies.[8][9] Its mechanism is multifaceted, but its core anti-proliferative action in cancer cells relies on its function as a "molecular glue."[8][10] Lenalidomide binds to CRBN, altering the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[8] This modification induces the ubiquitination and degradation of specific neosubstrate proteins, most notably the lymphoid transcription factors IKZF1 and IKZF3, which are crucial for the survival of myeloma cells.[8][11] Beyond this direct tumoricidal activity, lenalidomide also exerts significant immunomodulatory effects, such as enhancing T-cell and Natural Killer (NK)-cell activity, and has anti-angiogenic properties.[12][13][14]
Mechanism of Action: A Tale of Two Degradation Strategies
The primary distinction between this compound and lenalidomide lies in how they leverage the cell's ubiquitin-proteasome system. This compound is a targeted degrader , bringing a specific target (CDK4/6) to the E3 ligase. Lenalidomide is a molecular glue , modifying the E3 ligase itself to recognize new targets (IKZF1/3).
Signaling Pathway Diagrams
Caption: Mechanism of this compound as a PROTAC degrader.
Caption: Mechanism of Lenalidomide as a molecular glue.
Data Presentation: Quantitative Comparison
The following tables summarize the anti-proliferative activities of this compound and lenalidomide across various cancer cell lines.
| Parameter | This compound | Lenalidomide |
| Drug Class | PROTAC Degrader | Molecular Glue / IMiD |
| Primary Target(s) | CDK4 and CDK6 | IKZF1 and IKZF3 (in MM/CLL) |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) |
| Core Mechanism | Induces proximity between CDK4/6 and CRBN, leading to targeted degradation.[4] | Binds to CRBN, altering its surface to recruit and degrade neosubstrates.[8][11] |
| Cell Cycle Effect | Potently induces G1 arrest.[1][2][5] | Induces G0/G1 arrest, often by upregulating p21.[15][16][17][18] |
| Other Effects | Selective for CDK4/6 degradation; does not degrade IKZF1/3.[1][6][7] | Broad immunomodulatory (e.g., T-cell co-stimulation) and anti-angiogenic effects.[12][13][14] |
| Table 1. Comparative summary of the mechanisms of action. |
| Compound | Cell Lines | Assay Type | Potency (IC50 / EC50) | Reference |
| This compound | Purified Kinase | Kinase Inhibition | 26.9 nM (CDK4/D1), 10.4 nM (CDK6/D1) | [1][2][3][5] |
| Mantle Cell Lymphoma (MCL) | Proliferation | Potent anti-proliferative effects (0.1 nM - 100 µM) | [1][2][5] | |
| Lenalidomide | Human Myeloma Cell Lines (HMCLs) | Proliferation | 0.15 µM to 7 µM (in sensitive lines); >10 µM (in resistant lines) | [19] |
| Melanoma (A375) | Proliferation (MTT) | Significant viability reduction at ≥ 3 µM | [17] | |
| Melanoma (SK-MEL-28) | Proliferation (MTT) | Significant viability reduction at 10 µM | [17] | |
| Chronic Lymphocytic Leukemia (CLL) | Proliferation | Dose-dependent inhibition starting at 0.3 µM | [16] | |
| Table 2. Summary of in vitro anti-proliferative activity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-proliferative compounds.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-proliferative assays.
Protocol 1: Cell Viability/Proliferation (MTS Assay)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 5x10⁵ cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.[20]
-
Incubation: Culture the plate for 24-48 hours in a CO₂ incubator at 37°C to allow for cell attachment and growth.[20]
-
Compound Addition: Prepare serial dilutions of this compound and lenalidomide. Add the compounds to the appropriate wells. Include vehicle-only wells as a negative control.
-
Treatment Incubation: Incubate the plate for the desired exposure period (e.g., 48, 72, or 96 hours).
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[21][22]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[21][22] Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[21]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[22][23]
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound or lenalidomide for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak indicates a G1 arrest.[16]
Protocol 3: Apoptosis Assay (Annexin V & PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Plate and treat cells with this compound or lenalidomide as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately after incubation.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.[24]
Conclusion and Future Directions
This compound and lenalidomide represent two distinct and powerful strategies for inducing cancer cell death by co-opting the ubiquitin-proteasome system.
-
This compound offers a highly targeted approach. As a selective CDK4/6 degrader, its anti-proliferative effect is directly tied to the catalytic degradation of key cell cycle regulators. This precision makes it a valuable tool for cancers dependent on the CDK4/6 pathway and for studying the specific consequences of CDK4/6 protein loss versus simple kinase inhibition.
-
Lenalidomide acts through a broader mechanism. By altering CRBN's substrate specificity to degrade IKZF1/3, it dismantles key transcriptional programs in hematological cancer cells.[8] Its additional immunomodulatory activities contribute significantly to its clinical efficacy but also to its side-effect profile.[12][14]
The comparative data reveals that while both compounds are effective anti-proliferative agents, their potency can vary significantly depending on the cancer type and its underlying molecular drivers. For instance, the nanomolar efficacy of this compound against its direct kinase targets contrasts with the micromolar concentrations often required for lenalidomide's effects in many cell lines.[1][17][19]
Interestingly, research has shown that combining CDK4/6 degradation with IKZF1/3 degradation can lead to enhanced anti-proliferative effects in certain cancers, such as Mantle Cell Lymphoma.[6] This suggests that the pathways targeted by this compound and lenalidomide are distinct yet can be synergistically exploited, paving the way for novel combination therapies in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Lenalidomide, an antiproliferative CLL drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Lenalidomide arrests cell cycle and modulates PD1-dependent downstream mTOR intracellular signals in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. StarrLab - Proliferation MTT/MTS assay [sites.google.com]
- 24. ABL-N-induced apoptosis in human breast cancer cells is partially mediated by c-Jun NH2-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The PROTAC Degrader BSJ-03-204 Poised to Overcome the Limitations of Traditional CDK4/6 Inhibitors
For Immediate Release
In the landscape of cancer therapeutics, the advent of selective inhibitors targeting cyclin-dependent kinases 4 and 6 (CDK4/6) has marked a significant advancement, particularly in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. However, the emergence of acquired resistance to these traditional inhibitors—palbociclib (B1678290), ribociclib (B560063), and abemaciclib—presents a substantial clinical challenge. A novel protagonist, BSJ-03-204, a Proteolysis-Targeting Chimera (PROTAC), is emerging as a promising strategy to circumvent these resistance mechanisms. This guide provides a detailed comparison of this compound and traditional CDK4/6 inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on the potential advantages of this next-generation therapeutic.
Dueling Mechanisms: Inhibition vs. Degradation
Traditional CDK4/6 inhibitors function by competitively binding to the ATP-binding pocket of CDK4 and CDK6. This action prevents the phosphorylation of the retinoblastoma (Rb) protein, a critical step for cell cycle progression. By maintaining Rb in its active, hypophosphorylated state, these inhibitors induce a G1 cell cycle arrest, thereby halting tumor cell proliferation.[1][2]
This compound, in contrast, employs a dual mechanism of action. As a PROTAC, it is a heterobifunctional molecule comprising a ligand that binds to CDK4/6 and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] This proximity induces the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome. Consequently, this compound not only inhibits the kinase activity of CDK4/6 but also eliminates the proteins entirely. This degradation-based approach offers a distinct advantage in overcoming resistance mechanisms that involve the overexpression of CDK4/6.
At a Glance: Key Performance Indicators
The following tables summarize the available quantitative data comparing the in vitro activity of this compound with traditional CDK4/6 inhibitors. It is important to note that direct head-to-head comparisons in identical experimental settings are limited, and thus, values should be interpreted with consideration of their respective sources.
Table 1: Comparative Inhibitory and Degradation Potency
| Compound | Target | IC50 (nM) | DC50 (nM) | Dmax (%) | Cell Line/Assay Condition | Source(s) |
| This compound | CDK4/Cyclin D1 | 26.9 | Not explicitly stated | >85% degradation of CDK4/6 at 1-5 µM | Enzymatic assay / MDA-MB-231 (6h) | |
| CDK6/Cyclin D1 | 10.4 | Not explicitly stated | Enzymatic assay | |||
| Palbociclib | CDK4/Cyclin D1 | 11 | Not Applicable | Not Applicable | Enzymatic assay | |
| CDK6/Cyclin D3 | 15 | Not Applicable | Not Applicable | Enzymatic assay | ||
| Ribociclib | CDK4/Cyclin D1 | 10 | Not Applicable | Not Applicable | Enzymatic assay | |
| CDK6/Cyclin D3 | 39 | Not Applicable | Not Applicable | Enzymatic assay | ||
| Abemaciclib | CDK4/Cyclin D1 | 2 | Not Applicable | Not Applicable | Enzymatic assay | |
| CDK6/Cyclin D3 | 9.9 | Not Applicable | Not Applicable | Enzymatic assay |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Comments | Source(s) |
| This compound | Mantle Cell Lymphoma (MCL) cell lines | Potent anti-proliferative effects (0.0001-100 µM) | - | |
| ER+ Breast Cancer (MCF-7, T47D, ZR751) | <25 | More potent than palbociclib and ribociclib | ||
| Palbociclib | MCF-7 (ER+) | ~200-500 | - | |
| T47D (ER+) | ~260 | - | ||
| Ribociclib | MCF-7 (ER+) | ~200-500 | - | |
| Abemaciclib | MCF-7 (ER+) | ~690 | - | |
| T47D (ER+) | - | More potent than palbociclib and ribociclib in a panel of breast cancer cell lines |
Overcoming the Hurdle of Resistance
A significant advantage of this compound lies in its potential to overcome acquired resistance to traditional CDK4/6 inhibitors. Resistance can arise from various mechanisms, including the amplification of the CDK6 gene, which leads to protein overexpression. In such scenarios, simply inhibiting the kinase activity may be insufficient to halt cell proliferation. By inducing the degradation of the overexpressed CDK6 protein, this compound can effectively eliminate the driver of resistance. Studies have shown that CDK4/6-targeted PROTACs can be effective in combating drug resistance caused by CDK6 overexpression. For instance, in palbociclib-resistant MCF-7 cells, which exhibit increased CDK6 expression, a CDK4/6 degrader was shown to be more effective than the inhibitor.
Visualizing the Molecular Battleground
To better illustrate the distinct mechanisms of action and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are crucial.
Western Blot Analysis for Protein Degradation
This technique is essential to confirm the degradation of CDK4 and CDK6 following treatment with this compound.
-
Cell Lysis: After treatment with the indicated compounds for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against CDK4, CDK6, phospho-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound or traditional CDK4/6 inhibitors) for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds for the desired time. Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells are fixed for at least 30 minutes on ice.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, while RNase A is used to degrade RNA to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Conclusion
This compound represents a significant evolution in the targeting of the CDK4/6 pathway. Its unique ability to induce the degradation of CDK4 and CDK6, in addition to inhibiting their kinase activity, provides a compelling strategy to overcome the challenge of acquired resistance to traditional CDK4/6 inhibitors. The preclinical data, though still emerging, suggests superior potency and a distinct advantage in resistant settings. Further head-to-head studies and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to establish its place in the armamentarium against cancer. This guide provides a foundational understanding for researchers poised to explore and develop this promising new class of therapeutics.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating the Cereblon-Dependent Mechanism of BSJ-03-204 with CRISPR/Cas9-Mediated Gene Knockout
A Comparative Guide for Researchers
This guide provides an objective comparison of the CDK4/6 degrader BSJ-03-204 with alternative compounds, focusing on the validation of its mechanism of action through CRISPR/Cas9-mediated knockout of cereblon (CRBN). Experimental data, detailed protocols, and visual diagrams are presented to assist researchers in drug development and cellular biology.
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to hijack the cellular ubiquitin-proteasome system for the targeted degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2][3] Its heterobifunctional design consists of a ligand that binds to CDK4/6 and another that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4/6, leading to G1 cell cycle arrest and inhibition of cancer cell proliferation.[4][5] A critical aspect of this compound's design is its selectivity for CDK4/6 degradation without affecting neosubstrates of cereblon like IKZF1/3.[2][6]
Mechanism of Action and Validation via CRISPR/Cas9
The proposed mechanism of this compound hinges on its interaction with cereblon. To definitively validate this, CRISPR/Cas9 technology has been employed to generate cell lines lacking the CRBN gene. These knockout cells serve as a crucial negative control to demonstrate that the degradation of CDK4/6 by this compound is entirely dependent on the presence of cereblon.
Experimental Workflow: CRISPR/Cas9 Validation
The following diagram illustrates the typical workflow for validating the cereblon-dependent activity of this compound.
Caption: Workflow for CRISPR/Cas9-mediated validation of this compound's cereblon dependency.
Comparative Performance of this compound
The efficacy of this compound can be compared to other CDK4/6 targeting compounds, including the parent inhibitor Palbociclib and other PROTAC degraders like BSJ-02-162, which also degrades the neosubstrates IKZF1/3.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and related compounds from key studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | CDK4/Cyclin D1 | 26.9[7] |
| CDK6/Cyclin D1 | 10.4[7] | |
| Palbociclib | CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D1 | 16 |
Table 2: Degradation of CDK4/6 in Wild-Type vs. CRBN Knockout Cells
| Cell Line | Compound (1 µM, 4h) | CDK4 Degradation | CDK6 Degradation | IKZF1/3 Degradation |
| Jurkat (Wild-Type) | This compound | Yes [2] | Yes [2] | No [2] |
| Jurkat (CRBN-/-) | This compound | No [2] | No [2] | No [2] |
| Jurkat (Wild-Type) | BSJ-02-162 | Yes[2] | Yes[2] | Yes[2] |
| Jurkat (CRBN-/-) | BSJ-02-162 | No[2] | No[2] | No[2] |
Table 3: Anti-proliferative Effects in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Compound | Effect |
| Granta-519 | This compound (1 µM, 1d) | Pronounced degradation of CDK4/6, reduced pRb, G1 arrest[2] |
| Granta-519 | BSJ-02-162 (1 µM, 1d) | Pronounced degradation of CDK4/6 and IKZF1/3, reduced pRb, G1 arrest[2] |
| Multiple MCL lines | This compound | Potent anti-proliferative effects[2][7] |
| Multiple MCL lines | BSJ-02-162 | Increased anti-proliferative effects compared to this compound[2] |
Signaling Pathway Diagram
The diagram below illustrates the proposed mechanism of action for this compound, leading to the degradation of CDK4/6 and subsequent cell cycle arrest.
Caption: this compound-mediated degradation of CDK4/6 and its effect on the cell cycle.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR/Cas9-Mediated Knockout of Cereblon (CRBN)
-
sgRNA Design and Cloning : Design single guide RNAs (sgRNAs) targeting a conserved exon of the CRBN gene. Clone the sgRNA sequences into a suitable Cas9 expression vector.
-
Transfection : Transfect the target cell line (e.g., Jurkat) with the Cas9-sgRNA plasmid using an appropriate method (e.g., electroporation or lipid-based transfection).
-
Single-Cell Cloning : After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Screening and Validation :
-
Expand the clones and lyse a portion of the cells.
-
Perform Western blotting on the cell lysates using an anti-CRBN antibody to identify clones with a complete absence of the cereblon protein.
-
Sequence the genomic DNA of the identified knockout clones to confirm the presence of frameshift mutations in the CRBN gene.
-
-
Expansion and Banking : Expand the validated CRBN knockout clones and create cryopreserved stocks for future experiments.
Western Blotting for CDK4/6 Degradation
-
Cell Culture and Treatment :
-
Plate wild-type and CRBN knockout cells at a suitable density.
-
Treat the cells with this compound at the desired concentrations and for the specified duration (e.g., 1 µM for 4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis :
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer :
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities to determine the relative protein levels.
-
Cell Viability Assay
-
Cell Seeding : Seed MCL cell lines in 96-well plates at an appropriate density.
-
Compound Treatment : Treat the cells with a serial dilution of this compound, BSJ-02-162, and Palbociclib. Include a vehicle control.
-
Incubation : Incubate the plates for a specified period (e.g., 3-4 days).
-
Viability Measurement :
-
Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis : Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values for each compound.
This guide provides a comprehensive overview of the validation of this compound's mechanism using CRISPR/Cas9 technology, along with comparative data and detailed experimental protocols to aid researchers in their studies of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Proteomics of CDK4/6 Degraders: A Head-to-Head Analysis of BSJ-03-204 and Other Novel Degraders
A detailed guide for researchers and drug development professionals on the performance and selectivity of the dual CDK4/6 degrader, BSJ-03-204, in comparison to other selective and dual-action degraders.
This guide provides a comprehensive comparison of the proteomic effects of the selective dual cyclin-dependent kinase 4 and 6 (CDK4/6) degrader, this compound, with other recently developed degraders, including the dual CDK4/6 and IKZF1/3 degrader BSJ-02-162, the selective CDK4 degrader BSJ-04-132, and the selective CDK6 degrader BSJ-03-123. The data presented is derived from quantitative proteomics studies in Molt4 cells, offering a clear, evidence-based overview of the selectivity and potency of these compounds.
Quantitative Proteomics Data Summary
The following table summarizes the quantitative proteomics data from Molt4 cells treated with 250 nM of each degrader for 5 hours. The values represent the log2 fold change in protein abundance compared to a vehicle control. A negative value indicates protein degradation.
| Protein | This compound (Dual CDK4/6) | BSJ-02-162 (Dual CDK4/6 & IKZF1/3) | BSJ-04-132 (Selective CDK4) | BSJ-03-123 (Selective CDK6) |
| CDK4 | -2.5 | -2.8 | -1.9 | No significant change |
| CDK6 | -2.1 | -2.3 | No significant change | -2.2 |
| IKZF1 | No significant change | -3.1 | No significant change | No significant change |
| IKZF3 | No significant change | -2.9 | No significant change | No significant change |
| GSPT1 | No significant change | -1.5 | No significant change | No significant change |
Data extracted from supplementary information of Jiang et al., Angewandte Chemie, 2019.
Key Findings:
-
This compound demonstrates potent and selective degradation of both CDK4 and CDK6 without significantly affecting the levels of the neo-substrates IKZF1 and IKZF3. This highlights its utility as a selective tool for studying the dual inhibition of CDK4 and CDK6.
-
BSJ-02-162 acts as a broader-spectrum degrader, effectively reducing the levels of CDK4, CDK6, IKZF1, and IKZF3. This compound may have therapeutic potential in contexts where the degradation of both CDK4/6 and Ikaros family proteins is beneficial.
-
BSJ-04-132 shows preferential degradation of CDK4, although the degradation was less pronounced compared to the dual degraders in this specific experiment.
-
BSJ-03-123 exhibits strong and selective degradation of CDK6, making it a valuable tool for dissecting the specific roles of CDK6.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Quantitative Mass Spectrometry-Based Proteomics
1. Cell Culture and Treatment:
-
Molt4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were treated with 250 nM of this compound, BSJ-02-162, BSJ-04-132, BSJ-03-123, or DMSO (vehicle control) for 5 hours.
2. Cell Lysis and Protein Digestion:
-
Cells were harvested and lysed in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail.
-
Protein concentration was determined using a BCA assay.
-
Proteins were reduced with 5 mM DTT for 30 minutes at 37°C and then alkylated with 15 mM iodoacetamide (B48618) for 30 minutes in the dark at room temperature.
-
The urea concentration was diluted to less than 2 M with 50 mM Tris-HCl (pH 8.0).
-
Proteins were digested overnight at 37°C with sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
3. Tandem Mass Tag (TMT) Labeling:
-
Digested peptides were desalted using a C18 solid-phase extraction cartridge and dried under vacuum.
-
Peptides were resuspended in 100 mM triethylammonium (B8662869) bicarbonate (TEAB) buffer.
-
TMT reagents were dissolved in anhydrous acetonitrile (B52724) and added to the respective peptide samples.
-
The labeling reaction was incubated for 1 hour at room temperature and then quenched with 5% hydroxylamine.
4. Mass Spectrometry Analysis:
-
Labeled peptides were combined and fractionated using basic reversed-phase liquid chromatography.
-
Fractions were analyzed by LC-MS/MS on an Orbitrap Fusion Lumos mass spectrometer.
-
Data was acquired in a data-dependent manner, with the top 10 most abundant precursor ions selected for HCD fragmentation.
5. Data Analysis:
-
Raw data files were processed using Proteome Discoverer 2.2 software with the Sequest HT search engine against the human UniProt database.
-
Peptide and protein identification were filtered to a 1% false discovery rate (FDR).
-
Quantification was based on the reporter ion intensities for the TMT tags.
Western Blot Analysis
-
Cells were treated with the indicated concentrations of degraders for the specified times.
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations were determined by BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies overnight at 4°C.
-
Primary antibodies used: anti-CDK4, anti-CDK6, anti-IKZF1, anti-IKZF3, and anti-GAPDH (as a loading control).
-
Membranes were washed and incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cells were treated with degraders for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells were washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
After incubation for 30 minutes at room temperature, the DNA content was analyzed by flow cytometry.
-
The percentage of cells in G1, S, and G2/M phases was determined using cell cycle analysis software.
Visualizations
Signaling Pathway of CDK4/6 Degraders
Caption: Mechanism of this compound induced CDK4/6 degradation and cell cycle arrest.
Experimental Workflow for Comparative Proteomics
Caption: Workflow for quantitative proteomics analysis of degrader-treated cells.
Safety Operating Guide
Proper Disposal Procedures for Novel Chemical Compound BSJ-03-204
Disclaimer: No publicly available information, including Safety Data Sheets (SDS), could be found for a chemical compound designated "BSJ-03-204." This designation may be an internal, proprietary, or non-standard identifier. The following procedures are based on established best practices for the safe disposal of a novel or unknown hazardous chemical compound in a laboratory setting. Always consult your institution's Environmental Health & Safety (EHS) department and the compound's specific SDS before handling or disposal.
Immediate Safety and Logistical Information
The proper identification and disposal of chemical waste are critical for laboratory safety and regulatory compliance.[1] When dealing with a new or undocumented compound like this compound, a cautious and systematic approach is mandatory. Federal, state, and local regulations prohibit the transport, storage, or disposal of wastes with unknown identities.[1] Disposal companies will not accept unknown chemicals without proper analysis.[1]
Operational Plan: Step-by-Step Disposal Protocol
-
Characterization and Identification:
-
Consult Internal Documentation: The first step is to exhaust all internal resources to identify the compound. Review laboratory notebooks, experimental records, and internal databases for any information related to "this compound."[1]
-
Contact Principal Investigator/Lab Manager: Inquire with the principal investigator, lab manager, or colleagues who may recognize the compound or the experiment it was associated with.[1]
-
Safety Data Sheet (SDS): Once identified, locate the SDS for the compound. The SDS is the primary source of information regarding hazards, handling, storage, and disposal.
-
-
Hazard Assessment and Waste Classification:
-
EPA Hazardous Waste Characteristics: If an SDS is not available, the compound must be treated as hazardous until proven otherwise. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.
-
Listed Wastes: The EPA also maintains specific lists of hazardous wastes (F, K, P, and U lists) from various sources. It is crucial to determine if the compound's constituents appear on these lists.
-
Contact EHS: Your institution's EHS department is the definitive resource for classifying hazardous waste. They can assist in testing an unknown substance to determine its hazardous properties.
-
-
Personal Protective Equipment (PPE):
-
The appropriate level of PPE depends on the known or potential hazards of the compound. For an unknown substance, a higher level of protection is warranted.
-
Minimum Recommended PPE:
-
Eye and Face Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber, depending on the chemical class).
-
Body Protection: A lab coat is standard; however, chemical-resistant coveralls or suits may be necessary depending on the risk of splashes or exposure.
-
Respiratory Protection: Work should be conducted in a chemical fume hood. If there is a risk of airborne particulates or vapors, a respirator may be required.
-
-
-
Segregation and Storage:
-
Waste Segregation: Chemical wastes must be segregated by general waste type (e.g., flammables, acids, bases, oxidizers) to prevent dangerous reactions. Do not mix incompatible substances.
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation. This area must be clearly marked.
-
Container Requirements: Use appropriate, compatible, and leak-proof containers with secure screw caps. Leave at least 10% headspace in liquid waste containers to allow for expansion.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive), and the date the container became full. For unknown materials, label the container with "unknown" and any available information about its potential identity and hazards.
-
-
Disposal:
-
Prohibited Actions: Never dispose of hazardous chemicals down the drain, in the regular trash, or by evaporation.
-
Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will partner with a licensed waste disposal service to ensure the waste is managed responsibly and in compliance with all regulations.
-
Data Presentation
Since specific quantitative data for this compound is unavailable, the following table provides an example of how to structure hazard classification data for a representative hazardous laboratory chemical, as defined by the EPA.
| Hazard Characteristic | EPA Waste Code | Criteria | Examples |
| Ignitability | D001 | Liquids with a flash point < 140°F (60°C); Solids capable of spontaneous combustion; Ignitable compressed gases; Oxidizers. | Ethanol, Acetone, Xylene, Sodium Nitrate |
| Corrosivity | D002 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; Liquids that corrode steel at a rate > 6.35 mm per year. | Hydrochloric Acid, Sodium Hydroxide |
| Reactivity | D003 | Unstable under normal conditions; Reacts violently with water; Generates toxic gases when mixed with water or under acidic/basic conditions; Capable of detonation. | Sodium Metal, Potassium Cyanide, Picric Acid |
| Toxicity | D004 - D043 | Harmful when ingested or absorbed; Can leach into groundwater. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Wastes containing specific concentrations of heavy metals (e.g., mercury, lead), pesticides, or certain organic compounds. |
Experimental Protocols
In the context of waste disposal, "experimental protocols" refer to the standard procedures for waste characterization. If this compound were truly an unknown substance, the EHS department would coordinate analytical testing. A typical workflow would involve:
-
Information Gathering: Collect all available data from lab notebooks and personnel regarding the synthesis or origin of the material.
-
Preliminary Hazard Testing: Conduct small-scale tests to determine basic characteristics like pH (for corrosivity) and flashpoint (for ignitability). These tests must be performed by trained EHS personnel in a controlled environment.
-
Analytical Chemistry: Employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the chemical structure and composition of the compound.
-
Toxicity Assessment: If the structure is identified, toxicological databases are consulted. If it remains unknown, a bioassay or the TCLP test may be required to determine its toxicity profile.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the disposal of a novel chemical compound in a laboratory setting.
Caption: Chemical Waste Disposal Workflow for a Novel Compound.
References
Essential Safety and Logistical Information for Handling BSJ-03-204
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical information for the handling of BSJ-03-204, a potent and selective Palbociclib-based CDK4/6 dual degrader. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.
Immediate Safety Precautions
This compound is a potent cytotoxic agent. Assume it is hazardous upon inhalation, ingestion, and skin contact. Strict adherence to the following personal protective equipment (PPE) guidelines is mandatory at all times when handling this compound.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times when handling the compound to protect from splashes. Should have side-shields for additional protection. |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during the preparation of solutions or large-volume transfers. | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. Double gloving with nitrile gloves is highly recommended. Change gloves immediately if contaminated. |
| Body Protection | Impervious Clothing | A disposable, solid-front lab coat or gown should be worn to protect skin and personal clothing from contamination. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls may be necessary. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is required when working with the solid compound to avoid dust inhalation. A respirator may also be necessary when handling solutions in poorly ventilated areas or during spill cleanup. The specific type of respirator and cartridge should be determined by a risk assessment. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 832.92 g/mol | [1] |
| Molecular Formula | C₄₃H₄₈N₁₀O₈ | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Solid | [2] |
| CAS Number | 2349356-09-6 | [1] |
| Solubility | Soluble to 20 mM in DMSO | [1] |
| Storage (Solid) | Store at -20°C. Protect from light. | [1][3] |
| Storage (in Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light. | [3] |
| IC₅₀ (CDK4/D1) | 26.9 nM | [3] |
| IC₅₀ (CDK6/D1) | 10.4 nM | [3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (see section 1.1)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps in a certified chemical fume hood.
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of the solid compound using a calibrated analytical balance. For example, to prepare a 1 mL of 10 mM stock solution, weigh out 0.833 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
moles x Molecular Weight ( g/mol ) = mass (g)
-
0.00001 mol x 832.92 g/mol = 0.000833 g = 0.833 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed solid to achieve a 10 mM concentration. For 0.833 mg, add 100 µL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3] Ensure vials are clearly labeled with the compound name, concentration, date, and your initials.
Operational and Disposal Plans
Handling Procedures
-
All work with solid this compound and concentrated stock solutions must be conducted in a designated area within a chemical fume hood to minimize inhalation exposure.
-
Avoid the generation of dust and aerosols.
-
Use disposable labware whenever possible to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
In case of a spill, immediately alert others in the area. Evacuate and secure the area. Wear appropriate PPE, including respiratory protection, and follow your institution's established spill cleanup procedures for potent cytotoxic compounds.
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, lab coats) must be collected in a designated, clearly labeled hazardous waste container for cytotoxic agents.
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions and cell culture media, must be collected in a sealed, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.
-
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Mandatory Visualizations
Caption: Experimental workflow for the safe handling and disposal of this compound.
Caption: Signaling pathway of this compound-mediated degradation of CDK4/6.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
